UAMC00039 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O.2ClH/c17-14-6-4-13(5-7-14)12-19-9-8-15(18)16(21)20-10-2-1-3-11-20;;/h4-7,15,19H,1-3,8-12,18H2;2*1H/t15-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXMOQGMIWZNPR-CKUXDGONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H](CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the function of UAMC-00039 dihydrochloride?
An In-depth Technical Guide on the Function of UAMC-00039 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-00039 dihydrochloride is a potent and highly selective small molecule inhibitor of dipeptidyl peptidase II (DPP-II), also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7).[1][2][3] This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to UAMC-00039 dihydrochloride, positioning it as a critical tool for elucidating the physiological and pathological roles of DPP-II.
Core Function and Mechanism of Action
The primary function of UAMC-00039 dihydrochloride is the potent, reversible, and competitive inhibition of dipeptidyl peptidase II.[2] DPP-II is a serine protease that cleaves N-terminal dipeptides from proteins and peptides, with a preference for those containing proline in the penultimate position. The enzyme is thought to be involved in the degradation of collagen, substance P, and various proline-containing neuropeptides.[1] By inhibiting DPP-II, UAMC-00039 dihydrochloride serves as a valuable chemical probe to investigate the biological processes regulated by this enzyme.
The mechanism of action is centered on the competitive binding of UAMC-00039 dihydrochloride to the active site of the DPP-II enzyme, thereby preventing the binding and subsequent cleavage of its natural substrates.
Caption: Mechanism of UAMC-00039 dihydrochloride as a DPP-II inhibitor.
Quantitative Data: Potency and Selectivity
UAMC-00039 dihydrochloride exhibits exceptional potency for DPP-II and high selectivity against other dipeptidyl peptidases, as summarized in the table below. This selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of DPP-II.
| Target Enzyme | IC50 Value | Reference |
| Dipeptidyl Peptidase II (DPP-II) | 0.48 nM | [1][2][3] |
| Dipeptidyl Peptidase IV (DPP-IV) | 165 µM | [1][3] |
| Dipeptidyl Peptidase 8 (DPP-8) | 142 µM | [3] |
| Dipeptidyl Peptidase 9 (DPP-9) | 78.6 µM | [3] |
Experimental Protocols
While specific, detailed protocols require access to the primary literature, a general methodology for assessing the in vivo effects of UAMC-00039 dihydrochloride can be outlined based on published studies.[4]
In Vivo DPP-II Inhibition Assay
Objective: To determine the dose-dependent inhibition of DPP-II in peripheral organs following oral or intravenous administration of UAMC-00039 dihydrochloride.
Animal Models:
-
Rats (e.g., Wistar)
-
Mice (e.g., C57BL/6)
-
Rabbits (e.g., New Zealand White)
Methodology:
-
Compound Administration: A cohort of animals is administered UAMC-00039 dihydrochloride at various doses (e.g., 2 mg/kg) via oral gavage or intravenous injection. A control group receives the vehicle solution.
-
Tissue Collection: At specified time points post-administration, animals are euthanized, and peripheral organs (e.g., liver, kidney, spleen) are harvested.
-
Tissue Homogenization: Tissues are homogenized in a suitable buffer (e.g., Tris-HCl) to prepare tissue lysates.
-
DPP-II Activity Assay: The enzymatic activity of DPP-II in the tissue lysates is measured using a fluorogenic or chromogenic substrate specific for DPP-II. The rate of substrate cleavage is monitored over time.
-
Data Analysis: The DPP-II activity in the treated groups is compared to the vehicle control group to determine the percentage of inhibition at each dose.
Caption: Workflow for in vivo evaluation of UAMC-00039.
In Vivo Pharmacological Profile
Studies in animal models have demonstrated that UAMC-00039 dihydrochloride is orally available and exhibits a dose-dependent inhibition of DPP-II in peripheral organs.[1] Importantly, at a dose of 2 mg/kg administered orally, the compound did not elicit signs of acute toxicity.[1] A comprehensive evaluation of general behavior, body temperature, respiration, bleeding time, blood pressure, urine volume, liver function, and gastrointestinal parameters revealed no significant alterations, suggesting a favorable preliminary safety profile.[1]
Conclusion
UAMC-00039 dihydrochloride is a highly potent and selective research tool for the investigation of dipeptidyl peptidase II. Its robust inhibitory activity, coupled with its demonstrated in vivo efficacy and favorable acute toxicity profile, makes it an invaluable asset for researchers in academia and the pharmaceutical industry. The use of UAMC-00039 dihydrochloride will be instrumental in further delineating the role of DPP-II in health and disease, potentially uncovering new therapeutic avenues for a variety of pathological conditions.
References
- 1. UAMC 00039 dihydrochloride | 697797-51-6 [amp.chemicalbook.com]
- 2. UAMC00039 dihydrochloride - Immunomart [immunomart.com]
- 3. UAMC 00039 dihydrochloride | Other Proteases | Tocris Bioscience [tocris.com]
- 4. In vivo effects of a potent, selective DPPII inhibitor: UAMC00039 is a possible tool for the elucidation of the physiological function of DPPII - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to UAMC-00039 Dihydrochloride and its Target Protein, Dipeptidyl Peptidase II
For Researchers, Scientists, and Drug Development Professionals
Abstract
UAMC-00039 dihydrochloride is a potent and highly selective inhibitor of Dipeptidyl Peptidase II (DPP-II), a serine exopeptidase implicated in various physiological processes, including immune regulation and cell signaling. This technical guide provides a comprehensive overview of UAMC-00039, its target protein DPP-II, and the methodologies used for its characterization. The document includes a detailed summary of its inhibitory activity, selectivity, and the potential signaling pathways it modulates. Experimental protocols for key assays and a representative workflow for inhibitor characterization are also presented to facilitate further research and development in this area.
Introduction to UAMC-00039 Dihydrochloride and Dipeptidyl Peptidase II (DPP-II)
UAMC-00039 dihydrochloride has emerged as a critical research tool for elucidating the physiological functions of Dipeptidyl Peptidase II (DPP-II). DPP-II, also known as DPP7 or quiescent cell proline dipeptidase (QPP), is a homodimeric serine protease that cleaves N-terminal dipeptides from polypeptides, with a preference for proline or alanine at the penultimate (P1) position.[1] While structurally related to other dipeptidyl peptidases like DPP-IV, DPP-8, and DPP-9, DPP-II exhibits distinct substrate specificity and cellular localization, suggesting unique biological roles.
DPP-II is implicated in various cellular processes, including the regulation of immune responses, cell differentiation, and apoptosis.[1] Its inhibition by selective compounds like UAMC-00039 offers a valuable approach to probe these functions and to explore the therapeutic potential of targeting this enzyme in inflammatory and immune-related disorders.
Quantitative Data on UAMC-00039 Dihydrochloride
The inhibitory potency and selectivity of UAMC-00039 have been quantitatively characterized, highlighting its utility as a specific inhibitor of DPP-II.
Table 1: Inhibitory Potency of UAMC-00039 Dihydrochloride against Dipeptidyl Peptidase II.
| Parameter | Value | Reference |
|---|
| IC50 (DPP-II) | 0.48 nM | [Source] |
Table 2: Selectivity Profile of UAMC-00039 Dihydrochloride against Other Dipeptidyl Peptidases.
| Enzyme | IC50 | Selectivity (fold vs. DPP-II) | Reference |
|---|---|---|---|
| DPP-IV | >100 µM | >208,333 | [Source] |
| DPP-8 | >100 µM | >208,333 | [Source] |
| DPP-9 | >100 µM | >208,333 | [Source] |
Potential Signaling Pathways Modulated by DPP-II Inhibition
While the precise signaling cascades directly regulated by DPP-II are still under active investigation, evidence suggests its involvement in modulating key pathways that govern immune cell function. Inhibition of DPP-II by UAMC-00039 is hypothesized to impact lymphocyte activation and inflammatory responses, potentially through the modulation of the NF-κB signaling pathway.
Experimental Protocols
Dipeptidyl Peptidase II (DPP-II) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of UAMC-00039 against DPP-II.
Materials:
-
Purified recombinant human DPP-II
-
UAMC-00039 dihydrochloride
-
DPP-II substrate: Lys-Ala-AMC (Lysyl-Alanyl-7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of UAMC-00039 in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the purified DPP-II enzyme to the working concentration in ice-cold Assay Buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add 25 µL of the UAMC-00039 dilution or vehicle control (Assay Buffer with the same percentage of DMSO).
-
Add 50 µL of the diluted DPP-II enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the DPP-II substrate solution (Lys-Ala-AMC) to each well.
-
Measurement: Immediately measure the increase in fluorescence intensity at 1-minute intervals for 30 minutes at 37°C using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the direct binding of UAMC-00039 to DPP-II in a cellular context.
Materials:
-
Cell line expressing endogenous or overexpressed DPP-II
-
UAMC-00039 dihydrochloride
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Western blotting reagents and anti-DPP-II antibody
Procedure:
-
Cell Treatment: Treat cultured cells with either UAMC-00039 or vehicle control for a specified time.
-
Cell Harvest and Lysis: Harvest the cells, wash with PBS, and lyse them in Lysis Buffer.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatants and analyze the amount of soluble DPP-II by Western blotting using an anti-DPP-II antibody.
-
Data Analysis:
-
Quantify the band intensities for DPP-II at each temperature for both treated and control samples.
-
Generate a melting curve by plotting the percentage of soluble DPP-II as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of UAMC-00039 indicates target engagement.
-
Experimental Workflow for Inhibitor Characterization
The characterization of a selective enzyme inhibitor like UAMC-00039 typically follows a structured workflow from initial discovery to in vivo validation.
Conclusion
UAMC-00039 dihydrochloride is a highly potent and selective inhibitor of DPP-II, making it an invaluable tool for studying the biological functions of this enzyme. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the role of DPP-II in health and disease. Understanding the signaling pathways modulated by DPP-II and the effects of its inhibition will be crucial for the potential development of novel therapeutic strategies targeting this enzyme. Further studies are warranted to fully elucidate the downstream effects of UAMC-00039 in various cellular and in vivo models.
References
In-Depth Technical Guide: UAMC-00039 Dihydrochloride (CAS 697797-51-6)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
UAMC-00039 dihydrochloride is a potent and highly selective synthetic inhibitor of Dipeptidyl Peptidase II (DPP-II), a member of the S28 family of serine proteases.[1] Its systematic IUPAC name is (2S)-2-Amino-4-[[(4-chlorophenyl)methyl]amino]-1-(1-piperidinyl)-1-butanone dihydrochloride.[2] This compound serves as a crucial tool for investigating the physiological and pathological roles of DPP-II.
| Property | Data | Reference(s) |
| CAS Number | 697797-51-6 | [2][3] |
| Molecular Formula | C₁₆H₂₄ClN₃O · 2HCl | [3] |
| Molecular Weight | 382.76 g/mol | [2][3] |
| Purity | ≥98% | [3] |
| Solubility | Soluble to 100 mM in water and DMSO | [3] |
| Storage | Store at -20°C | [3][4] |
| Appearance | Crystalline solid | |
| SMILES | O=C(N1CCCCC1)--INVALID-LINK--CCNCC2=CC=C(Cl)C=C2.[H]Cl.[H]Cl | [2] |
Biological Activity and Selectivity
UAMC-00039 dihydrochloride is a powerful and competitive inhibitor of DPP-II.[4] Its high affinity for DPP-II is demonstrated by its nanomolar inhibitory concentration. Furthermore, it exhibits significant selectivity for DPP-II over other dipeptidyl peptidases, making it a valuable tool for distinguishing the specific functions of DPP-II from those of related enzymes.
| Enzyme Target | IC₅₀ Value | Reference(s) |
| DPP-II | 0.48 nM | [2][3] |
| DPP-IV | 165 µM | [2][3] |
| DPP-8 | 142 µM | [3] |
| DPP-9 | 78.6 µM | [3] |
Mechanism of Action and Signaling Pathway
Dipeptidyl Peptidase II is an intracellular serine protease that cleaves N-terminal dipeptides from oligopeptides containing a proline or alanine residue in the penultimate position.[2][5] It is primarily localized within the vesicular system and is active at an acidic pH.[2] The precise physiological role of DPP-II is still under investigation, but it is believed to be involved in various cellular processes, including:
-
Protein Degradation: DPP-II participates in the general intracellular degradation of proteins by breaking down oligopeptides.
-
Neuropeptide Metabolism: It has been suggested to play a role in the degradation of certain neuropeptides, thereby modulating their signaling.
-
Cellular Homeostasis: DPP-II is implicated in processes of cell differentiation and protection against cell death.[2]
The inhibitory action of UAMC-00039 on DPP-II can be leveraged to study these pathways. By blocking DPP-II activity, researchers can investigate the downstream consequences of substrate accumulation and the subsequent effects on cellular signaling and function.
Experimental Protocols
In Vitro DPP-II Inhibition Assay
The following is a generalized protocol for determining the IC₅₀ value of UAMC-00039 against DPP-II, based on common methodologies for dipeptidyl peptidase assays.
Materials:
-
Human recombinant DPP-II
-
Fluorogenic substrate (e.g., Lys-Ala-pNA or Ala-Pro-pNA)
-
UAMC-00039 dihydrochloride
-
Assay buffer (e.g., 0.05 M cacodylic acid/NaOH buffer, pH 5.5)[1]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of UAMC-00039 dihydrochloride in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Enzyme Preparation: Dilute the human recombinant DPP-II to the desired working concentration in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add the diluted UAMC-00039 or vehicle control. b. Add the diluted DPP-II enzyme to each well. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the fluorogenic substrate to each well.
-
Data Acquisition: Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: a. Calculate the rate of reaction (initial velocity) for each concentration of the inhibitor. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
Applications in Research
UAMC-00039 dihydrochloride is an indispensable tool for:
-
Elucidating the physiological functions of DPP-II: By selectively inhibiting DPP-II, researchers can study its role in various biological processes in cell-based assays and in vivo models.
-
Validating DPP-II as a therapeutic target: The high potency and selectivity of UAMC-00039 make it an ideal positive control and reference compound in drug discovery campaigns targeting DPP-II.
-
Investigating the pathogenesis of diseases: Given the proposed roles of DPP-II in cellular homeostasis, this inhibitor can be used to explore its involvement in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. For instance, studies have utilized UAMC-00039 to investigate the role of DPP-II in leukocyte cell death, demonstrating that its inhibition does not induce apoptosis or necrosis in these cells.[5]
Conclusion
UAMC-00039 dihydrochloride is a highly potent and selective inhibitor of DPP-II, characterized by its well-defined chemical properties and biological activity. Its utility as a research tool is paramount for the continued exploration of the physiological and pathological roles of DPP-II. The detailed information and protocols provided in this guide are intended to support researchers in designing and executing robust experiments to further unravel the complexities of the DPP-II signaling axis and its potential as a therapeutic target.
References
- 1. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma-amino-substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine as highly potent and selective dipeptidyl peptidase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dipeptidyl peptidase II and leukocyte cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
UAMC-00039 dihydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Core Molecular and Physical Properties
UAMC-00039 dihydrochloride is a potent and selective inhibitor of dipeptidyl peptidase II (DPP-II), a serine exopeptidase. Its chemical and physical properties are fundamental for its application in experimental settings.
| Property | Value | Citations |
| Molecular Weight | 382.76 g/mol | [1][2][3] |
| Chemical Formula | C₁₆H₂₄ClN₃O·2HCl | [1][3] |
| CAS Number | 697797-51-6 | [1] |
| Appearance | Bright yellowish needles or powder | [4] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in water and DMSO | [1][3] |
| Storage | Store at -20°C | [1][3][5] |
Biological Activity and Selectivity
UAMC-00039 dihydrochloride is a reversible and competitive inhibitor of DPP-II.[5] Its high potency and selectivity make it a valuable tool for studying the physiological and pathological roles of this enzyme.
| Target Enzyme | IC₅₀ | Citations |
| DPP-II | 0.48 nM | [1][5] |
| DPP-IV | 165 µM | [6] |
| DPP-8 | 142 µM | [1] |
| DPP-9 | 78.6 µM | [1] |
Experimental Protocols
In Vitro DPP-II Enzyme Activity Assay
This protocol outlines a typical fluorometric assay to determine the inhibitory activity of UAMC-00039 on DPP-II.
Materials:
-
Purified DPP-II enzyme
-
Fluorogenic DPP-II substrate (e.g., Lys-Ala-AMC)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0)
-
UAMC-00039 dihydrochloride
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of UAMC-00039 dihydrochloride in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the UAMC-00039 stock solution to create a range of inhibitor concentrations.
-
In a 96-well plate, add the assay buffer, the DPP-II enzyme, and the different concentrations of UAMC-00039. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.
In Vitro DPP-II Inhibition Assay Workflow
In Vivo Study in Rodent Models
This protocol provides a general framework for assessing the in vivo effects of UAMC-00039. Specific details may need to be adapted based on the research question.
Animals:
-
Male Wistar rats or other suitable rodent model.
Drug Administration:
-
UAMC-00039 dihydrochloride is orally available.[1]
-
Administer orally at a dose of 2 mg/kg.
-
The vehicle for administration can be 2% Tween 80 in water.
Experimental Groups:
-
Vehicle control group.
-
UAMC-00039 treated group.
-
Positive control group (if applicable).
Procedure:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Randomly assign animals to the different experimental groups.
-
Administer UAMC-00039 or vehicle by oral gavage.
-
At predetermined time points after administration, collect blood samples and/or tissues for analysis.
-
Measure DPP-II activity in the collected samples to confirm target engagement.
-
Assess relevant physiological or behavioral parameters depending on the study's objective.
-
A dose-dependent inhibition of DPP-II has been observed in peripheral organs of rats and mice after oral administration.
In Vivo Experimental Workflow for UAMC-00039
Potential Signaling Pathways and Biological Roles
DPP-II is understood to be involved in the degradation of proline-containing neuropeptides and collagen.[6] Inhibition of DPP-II by UAMC-00039 can therefore modulate signaling pathways associated with these substrates. The precise signaling cascades are still an active area of research.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medkoo.com [medkoo.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Quinacrine Dihydrochloride | C23H32Cl3N3O | CID 6239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. UAMC00039 dihydrochloride - Immunomart [immunomart.com]
- 6. UAMC 00039 dihydrochloride | 697797-51-6 [amp.chemicalbook.com]
UAMC-00039 Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of UAMC-00039 dihydrochloride, a potent and selective inhibitor of dipeptidyl peptidase II (DPP-II). This document is intended to serve as a valuable resource for researchers in academia and industry engaged in drug discovery and development.
Chemical Properties
UAMC-00039 dihydrochloride is a synthetic small molecule with the chemical name (2S)-2-Amino-4-[[(4-chlorophenyl)methyl]amino]-1-(1-piperidinyl)-1-butanone dihydrochloride.[1][2][3] Its key chemical properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | (2S)-2-Amino-4-[[(4-chlorophenyl)methyl]amino]-1-(1-piperidinyl)-1-butanone dihydrochloride | [3] |
| Molecular Formula | C₁₆H₂₄ClN₃O·2HCl | [1] |
| Molecular Weight | 382.76 g/mol | [1] |
| CAS Number | 697797-51-6 | [1] |
| SMILES | O=C(N1CCCCC1)--INVALID-LINK--CCNCC2=CC=C(Cl)C=C2.[H]Cl.[H]Cl | [3][4] |
| Purity | ≥98% | [1] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble to 100 mM in water and DMSO | [1] |
| Storage | Store at -20°C | [1] |
Biological Activity
UAMC-00039 dihydrochloride is a highly potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), a serine exopeptidase that cleaves N-terminal dipeptides from polypeptides with a proline or alanine residue at the penultimate position.[4] The physiological role of DPP-II is not fully elucidated, but it is believed to be involved in various processes, including cell differentiation, protection from cell death, and the degradation of collagen fragments and neuropeptides.[5]
Inhibitory Potency and Selectivity
The inhibitory activity of UAMC-00039 dihydrochloride against DPP-II and other related dipeptidyl peptidases is summarized in the table below. The data highlights the compound's high potency for DPP-II and its significant selectivity over other DPP enzymes.
| Enzyme | IC₅₀ | References |
| DPP-II | 0.48 nM | [1][3] |
| DPP-IV | 165 µM | [1][3] |
| DPP-8 | 142 µM | [1][3] |
| DPP-9 | 78.6 µM | [1][3] |
In Vitro and In Vivo Activity
Studies have shown that UAMC-00039 is stable in culture medium for at least 48 hours at 37°C and can rapidly penetrate peripheral blood mononuclear cells (PBMCs) within one minute, leading to a concentration-dependent inhibition of intracellular DPP-II activity.[4] In vivo studies in rodents have demonstrated that oral administration of UAMC-00039 leads to a dose-dependent inhibition of DPP-II in peripheral organs.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments involving UAMC-00039 dihydrochloride, synthesized from available literature.
Dipeptidyl Peptidase II (DPP-II) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of UAMC-00039 dihydrochloride against DPP-II using a chromogenic substrate.
Materials:
-
Purified DPP-II enzyme
-
UAMC-00039 dihydrochloride
-
DPP-II assay buffer: 50 mM cacodylate buffer, pH 5.5[4]
-
Chromogenic substrate: Lys-Ala-p-nitroanilide (Lys-Ala-pNA)[2]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of UAMC-00039 dihydrochloride in DPP-II assay buffer.
-
Perform serial dilutions of the UAMC-00039 dihydrochloride stock solution to create a range of inhibitor concentrations.
-
In a 96-well microplate, add the following to each well:
-
DPP-II enzyme solution
-
Varying concentrations of UAMC-00039 dihydrochloride or vehicle control
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate Lys-Ala-pNA to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to monitor the absorbance at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of UAMC-00039 dihydrochloride and determine the IC₅₀ value.
Cellular Uptake and Intracellular DPP-II Inhibition Assay
This protocol describes a method to assess the cell permeability of UAMC-00039 and its ability to inhibit intracellular DPP-II.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or U937 cells
-
RPMI medium
-
UAMC-00039 dihydrochloride
-
Phosphate-buffered saline (PBS)
-
Lysis buffer: 100 mM HEPES buffer (pH 7.4), 10 mM EDTA, 70 µg/mL aprotinin, and 1% octylglucoside[4]
-
DPP-II activity assay reagents (as described in 3.1)
Procedure:
-
Culture PBMCs or U937 cells in RPMI medium.
-
Treat the cells with various concentrations of UAMC-00039 dihydrochloride for different time points (e.g., 1, 5, 15, 30, and 60 minutes) at 37°C.[4]
-
After incubation, wash the cells with PBS to remove extracellular inhibitor.
-
Lyse the cells by incubating with lysis buffer overnight at 4°C.[4]
-
Centrifuge the cell lysates to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
Measure the DPP-II activity in the cell lysates using the DPP-II inhibition assay protocol described in section 3.1.
-
Normalize the DPP-II activity to the protein concentration to determine the specific activity.
-
Calculate the percentage of intracellular DPP-II inhibition for each concentration and time point.
Signaling Pathways and Biological Roles
The precise signaling pathways involving DPP-II are still under investigation. However, its enzymatic activity suggests a role in modulating the levels of various bioactive peptides. By cleaving N-terminal dipeptides, DPP-II can either inactivate these peptides or generate new bioactive fragments.
This diagram illustrates that DPP-II acts on various substrates, including neuropeptides and collagen fragments. The resulting cleavage can lead to either inactivation or the generation of new bioactive peptides, which in turn may influence cellular processes such as cell differentiation, apoptosis, and inflammation. UAMC-00039 acts as a specific inhibitor of this enzymatic activity.
Conclusion
UAMC-00039 dihydrochloride is a powerful research tool for investigating the physiological and pathological roles of DPP-II. Its high potency and selectivity make it an ideal probe for dissecting the functions of this enzyme in various biological systems. This technical guide provides a solid foundation of its chemical properties, biological activities, and relevant experimental protocols to facilitate further research and drug development efforts targeting DPP-II.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dipeptidyl Peptidase II (DPP-II) in Cellular Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl Peptidase II (DPP-II), also known as Dipeptidyl Peptidase 7 (DPP7) or Quiescent Cell Proline Dipeptidase (QPP), is a serine protease with crucial roles in cellular homeostasis. This document provides a comprehensive technical overview of DPP-II, focusing on its enzymatic function, involvement in key cellular pathways, and its emerging significance as a potential therapeutic target. We present detailed quantitative data on its enzymatic activity, methodologies for its study, and visual representations of its known and putative signaling roles.
Introduction
Dipeptidyl Peptidase II (DPP-II/DPP7) is an intracellular protease primarily localized to lysosomes and the vesicular system.[1][2] It belongs to the S28 family of serine proteases.[2] DPP-II catalyzes the cleavage of N-terminal dipeptides from oligopeptides, with a preference for proline or alanine in the penultimate (P1) position.[2][3] This enzymatic activity is optimally functional at an acidic pH, consistent with its lysosomal localization.[2][3] While sharing substrate specificities with other dipeptidyl peptidases like DPP-IV, DPP8, and DPP9, DPP-II possesses unique characteristics that set it apart.[2][4] Emerging evidence implicates DPP-II in a variety of cellular processes, including the maintenance of lymphocyte quiescence, regulation of apoptosis, and modulation of immune responses.[2][4] Its dysregulation has been associated with various pathological conditions, making it a molecule of interest for drug development.
Enzymatic Activity and Substrate Specificity
DPP-II exhibits a specific pattern of enzymatic activity, which is crucial for its biological function. The enzyme's preference for proline at the P1 position makes it a key player in the processing of proline-containing peptides.
Quantitative Data
The following tables summarize the kinetic parameters of human DPP-II for various synthetic substrates. The data highlights the enzyme's substrate preferences and optimal conditions for its activity.
Table 1: Kinetic Parameters of Human DPP-II for Chromogenic (pNA) and Fluorogenic (4Me2NA) Substrates at pH 5.5 [5]
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |
| Lys-Pro-pNA | 18 ± 2 | 74 ± 2 | 4.1 x 10⁶ |
| Ala-Pro-pNA | 30 ± 3 | 78 ± 3 | 2.6 x 10⁶ |
| Lys-Ala-pNA | 200 ± 20 | 80 ± 4 | 0.4 x 10⁶ |
| Lys-Pro-4Me2NA | 15 ± 2 | 25 ± 1 | 1.7 x 10⁶ |
| Ala-Pro-4Me2NA | 25 ± 3 | 30 ± 1 | 1.2 x 10⁶ |
| Lys-Ala-4Me2NA | 150 ± 15 | 45 ± 2 | 0.3 x 10⁶ |
Table 2: pH Dependence of Human DPP-II Activity [5]
| Substrate | Optimal pH for kcat | Optimal pH for kcat/Km |
| Lys-Ala-pNA | ~5.0 | ~5.5 |
| Ala-Pro-pNA | ~5.0 | ~5.5 |
| Lys-Ala-4Me2NA | ~5.0 | ~5.5 |
| Ala-Pro-4Me2NA | ~5.0 | ~5.5 |
Table 3: Inhibition of Human DPP-II [5]
| Inhibitor | Ki (µM) | Inhibition Type |
| Lysyl-piperidide | ~0.9 (at pH 5.5) | Reversible |
Role in Cellular Pathways
DPP-II is implicated in several critical cellular pathways, primarily revolving around immune cell regulation and apoptosis.
Regulation of T-Cell Quiescence and Apoptosis
DPP-II activity is essential for maintaining the quiescent state (G0) of lymphocytes.[4] Inhibition or silencing of DPP-II in resting T-cells leads to their entry into the cell cycle and subsequent apoptosis.[4] This suggests that DPP-II acts as a gatekeeper, preventing inappropriate activation of resting lymphocytes. The transcriptional regulation of the DPP7 gene is tightly linked to this process, with quiescence-specific transcription factors KLF2 and TOB1 activating its promoter.[4] Upon T-cell activation, the expression of DPP7 is downregulated.[4]
Modulation of T-Cell Differentiation
Recent studies have revealed a crucial role for DPP-II in directing T-cell differentiation. In the absence of DPP-II, T-cells preferentially differentiate into Th17 cells, which are characterized by the production of IL-17.[1] This suggests that DPP-II normally acts to suppress the Th17 differentiation program in quiescent T-cells.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of DPP-II.
Purification of Human DPP-II from Seminal Plasma[5]
This protocol describes a four-step purification procedure that results in a high yield of purified DPP-II.
-
Lectin-Affinity Chromatography:
-
Load human seminal plasma onto a Concanavalin A-Sepharose column.
-
Wash the column extensively to remove unbound proteins.
-
Elute bound glycoproteins, including DPP-II, with a buffer containing α-methyl-D-mannopyranoside.
-
-
Metal-Chelating Chromatography:
-
Load the eluate from the previous step onto a Chelating Sepharose column charged with Cu²⁺.
-
Wash the column and elute bound proteins with a buffer containing imidazole.
-
-
Affinity Chromatography:
-
Prepare an affinity column with an immobilized reversible DPP-II inhibitor, such as Lysyl-piperidide.
-
Load the partially purified DPP-II fraction onto the affinity column.
-
Wash the column thoroughly to remove non-specifically bound proteins.
-
Elute DPP-II by changing the pH or by using a competitive inhibitor.
-
-
Ion-Exchange Chromatography:
-
As a final polishing step, load the eluate from the affinity column onto a Mono Q ion-exchange column.
-
Elute with a salt gradient to obtain highly purified DPP-II.
-
DPP-II Enzyme Activity Assay[5]
This protocol is for determining the enzymatic activity of DPP-II using a chromogenic or fluorogenic substrate.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium cacodylate, pH 5.5).
-
Prepare a stock solution of the substrate (e.g., Lys-Pro-pNA in DMSO).
-
Dilute the purified DPP-II enzyme to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the DPP-II enzyme solution to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance (for pNA substrates) or fluorescence (for 4Me2NA substrates) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
In Vitro T-Cell Differentiation Assay (Adapted from[6])
This protocol can be used to investigate the effect of DPP-II inhibition on T-cell differentiation.
-
Cell Preparation:
-
Isolate naïve CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
-
Plate Coating:
-
Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor (TCR) stimulation.
-
-
Cell Culture and Differentiation:
-
Wash the coated plate with sterile PBS.
-
Prepare Th17-polarizing culture medium (e.g., RPMI 1640 supplemented with IL-6, TGF-β, anti-IL-4, and anti-IFN-γ antibodies).
-
Resuspend the naïve CD4+ T-cells in the differentiating culture medium.
-
Add a DPP-II inhibitor or vehicle control to the respective wells.
-
Plate the cells in the antibody-coated wells.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 4-5 days.
-
-
Analysis:
-
After the incubation period, collect the cells and supernatant.
-
Analyze the expression of Th17-specific markers (e.g., RORγt) and intracellular IL-17 by flow cytometry.
-
Measure the concentration of secreted IL-17 in the supernatant by ELISA.
-
Future Directions and Therapeutic Potential
The precise identification of endogenous substrates of DPP-II remains a key area for future research. Proteomic approaches, such as mass spectrometry-based substrate discovery, will be instrumental in elucidating the full spectrum of its biological roles.[6] Furthermore, a deeper understanding of the signaling pathways regulated by DPP-II will be crucial for the development of selective inhibitors.
Given its role in maintaining T-cell quiescence and influencing T-cell differentiation, DPP-II presents an attractive target for therapeutic intervention in various diseases, including autoimmune disorders and cancer. The development of highly selective DPP-II inhibitors could offer novel therapeutic strategies for modulating immune responses.
Conclusion
DPP-II is a multifaceted enzyme with significant roles in cellular physiology, particularly in the regulation of the immune system. Its unique enzymatic properties and involvement in critical cellular pathways underscore its importance as a subject of ongoing research and a potential target for novel therapeutics. This guide provides a foundational understanding of DPP-II, offering valuable data and methodologies to aid researchers and drug development professionals in their exploration of this intriguing protease.
References
- 1. Th17 differentiation is the default program for DPP2-deficient T-cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase II and leukocyte cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase, and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, Including Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical strategy for protease substrate profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: UAMC-00039 Dihydrochloride and its Impact on Neuropeptide Degradation
For the attention of: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of UAMC-00039 dihydrochloride, a potent and highly selective inhibitor of Dipeptidyl Peptidase II (DPPII), and its role in the degradation of neuropeptides. This guide synthesizes available data on its inhibitory activity, the enzymatic function of its target, and detailed experimental protocols relevant to its study.
Executive Summary
UAMC-00039 dihydrochloride has been identified as a potent, reversible, and competitive inhibitor of Dipeptidyl Peptidase II (DPPII), an enzyme implicated in the processing of proline-containing neuropeptides. Contrary to any initial hypotheses targeting Aminopeptidase N, the primary target of UAMC-00039 is unequivocally DPPII. This guide will detail the enzymatic properties of DPPII, the inhibitory characteristics of UAMC-00039, and its potential to modulate neuropeptide signaling by preventing their degradation. The provided experimental protocols and data will serve as a valuable resource for researchers investigating the therapeutic potential of DPPII inhibition.
Quantitative Data: Inhibitory Profile of UAMC-00039 Dihydrochloride
UAMC-00039 dihydrochloride demonstrates exceptional potency and selectivity for DPPII. The following table summarizes its inhibitory constants against DPPII and other related dipeptidyl peptidases.
| Enzyme Target | IC50 Value |
| Dipeptidyl Peptidase II (DPPII) | 0.48 nM [1][2][3] |
| Dipeptidyl Peptidase IV (DPPIV) | 165 µM[1][3] |
| Dipeptidyl Peptidase 8 (DPP8) | 142 µM[3] |
| Dipeptidyl Peptidase 9 (DPP9) | 78.6 µM[3] |
Table 1: Inhibitory potency (IC50) of UAMC-00039 dihydrochloride against various dipeptidyl peptidases. The data highlights the remarkable selectivity for DPPII.
The Role of Dipeptidyl Peptidase II in Neuropeptide Degradation
Dipeptidyl Peptidase II (DPPII), also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7), is a serine protease that cleaves N-terminal dipeptides from oligopeptides, with a preference for a proline or alanine residue in the penultimate (P1) position.[4] Its activity is optimal at an acidic pH.[4] DPPII has been suggested to play a role in the degradation of short neuropeptides, thereby terminating their signaling.[4]
While DPPII's precise physiological role is still under extensive investigation, its ability to process proline-containing peptides makes it a key enzyme in neuropeptide metabolism. Neuropeptides are critical signaling molecules in the nervous system, and their degradation is a vital mechanism for regulating their activity. By inhibiting DPPII, compounds like UAMC-00039 can prevent the breakdown of these neuropeptides, leading to prolonged activation of their respective receptors and enhanced downstream signaling.
Experimental Protocols
Dipeptidyl Peptidase II (DPPII) Inhibition Assay
This protocol outlines a method for determining the inhibitory potency (IC50) of compounds like UAMC-00039 against purified DPPII.
Materials:
-
Purified human DPPII
-
DPPII substrate: Lys-Pro-p-nitroanilide (Lys-Pro-pNA) or Ala-Pro-p-nitroanilide (Ala-Pro-pNA)
-
Assay buffer: 50 mM cacodylic acid/NaOH buffer, pH 5.5
-
UAMC-00039 dihydrochloride
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of UAMC-00039 dihydrochloride in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of UAMC-00039 in the assay buffer to create a range of inhibitor concentrations.
-
In a 96-well microplate, add a solution of purified DPPII to each well.
-
Add the serially diluted UAMC-00039 or vehicle control to the wells containing the enzyme.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the DPPII substrate (e.g., Lys-Pro-pNA) to each well.
-
Immediately monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Neuropeptide Degradation Assay using HPLC-MS
This protocol describes a method to quantify the effect of UAMC-00039 on the stability of a specific neuropeptide substrate of DPPII.
Materials:
-
Purified human DPPII
-
Proline-containing neuropeptide substrate (e.g., a synthetic peptide with a penultimate proline)
-
UAMC-00039 dihydrochloride
-
Reaction buffer: 50 mM cacodylic acid/NaOH buffer, pH 5.5
-
Quenching solution (e.g., 1% trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)
Procedure:
-
Prepare solutions of the neuropeptide substrate and UAMC-00039 in the reaction buffer.
-
Set up reaction mixtures containing the neuropeptide substrate and purified DPPII in the presence and absence (control) of UAMC-00039 at a concentration several-fold higher than its IC50 (e.g., 100 nM).
-
Incubate the reaction mixtures at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from each reaction mixture.
-
Immediately stop the enzymatic reaction in the aliquots by adding the quenching solution.
-
Analyze the samples by HPLC-MS to separate and quantify the remaining intact neuropeptide and its degradation products.
-
Generate a degradation profile by plotting the concentration of the intact neuropeptide against time for both the control and UAMC-00039-treated samples.
-
Calculate the half-life (t1/2) of the neuropeptide under both conditions to determine the stabilizing effect of the inhibitor.
Visualizations
Caption: UAMC-00039 inhibits DPPII, preventing neuropeptide degradation and enhancing signaling.
Caption: Workflow for assessing the effect of UAMC-00039 on neuropeptide stability.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Approaches Empowering Neuropeptide Discovery and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UAMC-00039 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-00039 dihydrochloride is a potent, reversible, and selective inhibitor of Dipeptidyl Peptidase II (DPPII), a serine protease involved in the cleavage of N-terminal dipeptides from polypeptides with a penultimate proline or alanine residue.[1] This document provides detailed experimental protocols for the in vitro and in vivo application of UAMC-00039 dihydrochloride, along with relevant data and visualizations to guide researchers in its use.
Physicochemical and Inhibitory Properties
UAMC-00039 dihydrochloride is a white to off-white solid with a molecular weight of 382.76 g/mol .[1] It is soluble in water and DMSO. The compound exhibits high potency and selectivity for DPPII.
| Enzyme Target | IC50 |
| Dipeptidyl Peptidase II (DPPII) | 0.48 ± 0.04 nM[1] |
| Dipeptidyl Peptidase IV (DPPIV) | 165 ± 9 µM[1] |
| Dipeptidyl Peptidase 8 (DPP8) | 142 µM |
| Dipeptidyl Peptidase 9 (DPP9) | 78.6 µM |
In Vitro Experimental Protocol: Inhibition of DPPII in U937 Human Myeloid Leukemia Cells
This protocol details the treatment of U937 cells with UAMC-00039 to assess its intracellular DPPII inhibitory activity.
Materials:
-
UAMC-00039 dihydrochloride
-
U937 human myeloid leukemia cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (100 mM HEPES pH 7.4, 10 mM EDTA, 70 µg/mL aprotinin, 1% octylglucoside)[1]
-
DPPII Assay Buffer (0.05 M cacodylic acid/NaOH buffer, pH 5.5)[2]
-
DPPII Substrate: Lys-Ala-p-nitroanilide (Lys-Ala-pNA)[2]
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Culture:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in suspension culture and subculture every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
-
UAMC-00039 Treatment:
-
Prepare a stock solution of UAMC-00039 dihydrochloride in sterile water or DMSO.
-
Seed U937 cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
Treat the cells with varying concentrations of UAMC-00039 (e.g., 0.01 nM to 1 µM) for 15 minutes at 37°C.[1] A concentration of 1 µM has been shown to inhibit over 90% of DPPII activity.[1] Include a vehicle-treated control group.
-
-
Cell Lysis:
-
Following treatment, centrifuge the cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) for the DPPII activity assay.
-
-
DPPII Activity Assay:
-
Prepare a 1 mM solution of Lys-Ala-pNA in the DPPII Assay Buffer.
-
In a 96-well microplate, add 10 µL of cell lysate to each well.
-
Initiate the enzymatic reaction by adding 190 µL of the 1 mM Lys-Ala-pNA solution to each well.
-
Incubate the plate at 37°C for 10-30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released by DPPII activity.
-
-
Data Analysis:
-
Calculate the percentage of DPPII inhibition for each concentration of UAMC-00039 compared to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for in vitro DPPII inhibition assay.
In Vivo Experimental Protocol: Oral Administration in Rats
This protocol describes the oral administration of UAMC-00039 to rats to evaluate its in vivo efficacy.
Materials:
-
UAMC-00039 dihydrochloride
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Vehicle: 2% Tween 80 in sterile water[1]
-
Oral gavage needles (18-20 gauge)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Tissue homogenizer
-
DPPII Assay reagents (as described in the in vitro protocol)
Protocol:
-
Animal Acclimatization and Housing:
-
House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the experiment.
-
-
Formulation Preparation:
-
Prepare a suspension of UAMC-00039 in 2% Tween 80 in sterile water to achieve a final concentration for a 2 mg/kg dose.[1] For example, for a 200g rat receiving a 1 mL gavage volume, the concentration would be 0.4 mg/mL.
-
Vortex the suspension thoroughly before each administration.
-
-
Oral Administration:
-
Administer UAMC-00039 or vehicle to rats via oral gavage.
-
The dosing volume should be appropriate for the size of the animal, typically 5-10 mL/kg.
-
-
Tissue Collection and Preparation:
-
At a predetermined time point post-administration (e.g., 1, 4, or 24 hours), euthanize the rats.
-
Perfuse the animals with ice-cold PBS to remove blood from the tissues.
-
Dissect target organs (e.g., liver, kidney, spleen) and wash with ice-cold PBS.
-
Homogenize the tissues in ice-cold homogenization buffer.
-
Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the ex vivo DPPII activity assay.
-
-
Ex Vivo DPPII Activity Assay:
-
Perform the DPPII activity assay on the tissue lysates as described in the in vitro protocol.
-
Determine the protein concentration of each tissue lysate to normalize the DPPII activity.
-
-
Data Analysis:
-
Compare the DPPII activity in the tissues of UAMC-00039-treated rats to that of the vehicle-treated control group.
-
Calculate the percentage of DPPII inhibition in each tissue.
-
Caption: Workflow for in vivo evaluation of UAMC-00039.
DPPII Signaling and Mechanism of Action
DPPII is a lysosomal enzyme that plays a role in the degradation of oligopeptides containing N-terminal proline or alanine residues. Its precise signaling pathways are still under investigation, but it is thought to be involved in processes such as protein turnover, cell differentiation, and apoptosis.[3] UAMC-00039, as a potent inhibitor, can be utilized as a chemical probe to further elucidate the physiological and pathological roles of DPPII.
Caption: DPPII's role in peptide degradation and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Administration of UAMC-00039 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), also known as dipeptidyl peptidase 7 (DPP7).[1][2][3] With a half-maximal inhibitory concentration (IC50) of 0.48 nM, it demonstrates high selectivity for DPP-II over other dipeptidyl peptidases such as DPP-IV, DPP-8, and DPP-9.[4][5] DPP-II is a serine exopeptidase that cleaves N-terminal dipeptides from polypeptides with a proline or alanine residue in the penultimate position.[1] Its activity is optimal at an acidic pH and it is primarily localized in lysosomes.[3][4] While the full physiological role of DPP-II is still under investigation, it is believed to be involved in the degradation of collagen fragments and various neuropeptides.[1][3] Inhibition of DPP-II may modulate immune responses and inflammatory processes.[2]
These application notes provide a guide for the in vivo administration of UAMC-00039 dihydrochloride, based on currently available data.
Physicochemical and Pharmacokinetic Properties
A summary of the key properties of UAMC-00039 dihydrochloride is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₄ClN₃O · 2HCl | [3][4] |
| Molecular Weight | 382.76 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Water (up to 100 mM), DMSO (up to 100 mM), DMF (2 mg/mL), Ethanol (5 mg/mL), PBS (pH 7.2, 10 mg/mL) | [3][4] |
| Purity | ≥98% | [4][5] |
| Storage | Store solid at -20°C for up to 4 years. Stock solutions: -80°C for 6 months, -20°C for 1 month. | [1][3] |
| Stability | Stable for at least 48 hours at 37°C in cell culture medium and assay buffer. | [1] |
| Known in vivo Route | Oral (rats, mice), Intravenous (rabbits) | [1] |
In Vivo Administration Protocols
The following protocols are based on published studies. Researchers should adapt these protocols to their specific animal models and experimental designs. A preliminary dose-ranging study is recommended to determine the optimal dose for a specific application.
Oral Administration (Rodents)
This protocol is based on a study in rats.[1]
Vehicle Preparation: A 2% Tween 80 solution in sterile water is a suitable vehicle for oral administration.
Drug Formulation:
-
Calculate the required amount of UAMC-00039 dihydrochloride based on the desired dose (e.g., 2 mg/kg) and the number and weight of the animals.
-
Weigh the compound and dissolve it in the 2% Tween 80 vehicle.
-
Ensure complete dissolution. Gentle warming or sonication may be used if necessary, but the stability of the compound under these conditions should be verified.
-
The recommended administration volume for rats is 10 mL/kg.[1]
Administration Procedure:
-
Administer the formulated UAMC-00039 dihydrochloride solution to the animals via oral gavage.
-
A vehicle-only control group should be included in the study.
-
In the cited study, 3 to 5 animals were tested per condition.[1]
Quantitative Data from a Study in Rats: [1]
| Parameter | Value |
| Dose | 2 mg/kg |
| Administration Route | Oral |
| Vehicle | 2% Tween 80 |
| Administration Volume | 10 mL/kg |
| Observed Effects | No acute toxicity or significant changes in general behavior, body temperature, respiration, bleeding time, blood pressure, urine volume, liver function, fasting glucose, or gastrointestinal parameters. A dose-dependent inhibition of DPP-II in peripheral organs was observed. |
Intravenous Administration (General Guidance)
While intravenous (IV) administration in rabbits has been mentioned, a specific protocol for UAMC-00039 dihydrochloride is not publicly available.[1] The following is a general protocol that should be adapted and optimized.
Vehicle Preparation: A sterile isotonic solution such as 0.9% saline or Phosphate Buffered Saline (PBS) at pH 7.2 is recommended. Given the solubility of UAMC-00039 in PBS (10 mg/mL), this should be a suitable vehicle.[3]
Drug Formulation:
-
Dissolve UAMC-00039 dihydrochloride in the sterile vehicle to the desired concentration.
-
Ensure the solution is clear and free of particulates. Sterile filtration (0.22 µm filter) is recommended.
-
Prepare fresh on the day of administration.
Administration Procedure:
-
The appropriate injection site (e.g., tail vein in mice/rats, marginal ear vein in rabbits) should be chosen based on the animal model and institutional guidelines.
-
Administer the solution slowly.
-
The injection volume will depend on the animal model and concentration of the drug solution.
-
A vehicle-only control group is essential.
Signaling Pathway and Experimental Workflow
DPP-II Signaling Pathway
The following diagram illustrates the putative role of DPP-II in peptide degradation. DPP-II is a lysosomal peptidase that cleaves dipeptides from the N-terminus of substrates containing proline or alanine in the second position. UAMC-00039 acts as a potent inhibitor of this process.
Caption: Putative signaling pathway of DPP-II and its inhibition by UAMC-00039.
In Vivo Experimental Workflow
The following diagram outlines a general workflow for an in vivo study investigating the effects of UAMC-00039 dihydrochloride.
Caption: General experimental workflow for in vivo studies with UAMC-00039.
Safety Precautions
UAMC-00039 dihydrochloride is for research use only and not for human or veterinary use.[3] Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
Disclaimer
The information provided in these application notes is for guidance only and is based on publicly available research. It is the responsibility of the researcher to determine the suitability of this information for their specific application and to conduct all experiments in accordance with institutional and national guidelines for animal welfare.
References
- 1. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DPP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl-peptidase II - Wikipedia [en.wikipedia.org]
- 5. hospitals.vchca.org [hospitals.vchca.org]
Recommended concentration of UAMC-00039 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the experimental use of UAMC-00039, a potent and selective inhibitor of Dipeptidyl Peptidase II (DPPII), also known as Dipeptidyl Peptidase 7 (DPP7).
Introduction to UAMC-00039
UAMC-00039 is a small molecule inhibitor that demonstrates high selectivity for DPPII over other dipeptidyl peptidases. Its primary mechanism of action is the inhibition of the serine exopeptidase activity of DPPII, which is involved in various physiological processes, including immune regulation, cell differentiation, and apoptosis. The inhibition of DPPII can lead to alterations in the processing of bioactive peptides, thereby influencing downstream signaling events.
Quantitative Data Summary
The following tables summarize the key quantitative data for UAMC-00039 based on available research.
Table 1: In Vitro Inhibitory Activity of UAMC-00039
| Target Enzyme | IC50 Value | Notes |
| Dipeptidyl Peptidase II (DPPII/DPP7) | 0.48 nM | Potent and primary target. |
| Dipeptidyl Peptidase IV (DPP-IV) | 165 µM | Demonstrates high selectivity for DPPII. |
| Dipeptidyl Peptidase 8 (DPP8) | 142 µM | High selectivity observed. |
| Dipeptidyl Peptidase 9 (DPP9) | 78.6 µM | High selectivity observed. |
Table 2: Recommended Concentration Ranges for Experiments
| Experiment Type | Recommended Concentration/Dosage | Cell/Animal Model | Notes |
| In Vitro Enzyme Inhibition Assay | 0.01 nM - 1 µM | Purified DPPII enzyme | For determination of IC50 and kinetic studies. |
| In Vitro Cell-Based Assays | 1 µM - 100 µM | PBMC, U937 cells | Concentrations for achieving >90% inhibition of intracellular DPPII activity. A broader range (e.g., 10 nM - 100 µM) can be used for dose-response curves. |
| In Vivo Studies | 2 mg/kg (oral administration) | Rats | This dosage has been shown to inhibit DPPII activity in peripheral organs without signs of acute toxicity. |
Experimental Protocols
In Vitro DPPII Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of UAMC-00039 against purified DPPII.
Materials:
-
UAMC-00039
-
Purified human DPPII/DPP7 enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DPPII substrate: Gly-Pro-7-amino-4-methylcoumarin (GP-AMC)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare UAMC-00039 dilutions: Prepare a stock solution of UAMC-00039 in DMSO. Serially dilute the stock solution in Assay Buffer to achieve a range of desired concentrations (e.g., 10 µM to 0.1 nM).
-
Prepare enzyme solution: Dilute the purified DPPII enzyme in Assay Buffer to the desired working concentration.
-
Assay setup: In a 96-well black microplate, add the following to each well:
-
50 µL of Assay Buffer (for blank and control wells)
-
50 µL of UAMC-00039 dilution (for inhibitor wells)
-
25 µL of diluted DPPII enzyme solution (to all wells except blank)
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 15 minutes.
-
Initiate reaction: Add 25 µL of the GP-AMC substrate solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity at 1-minute intervals for 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the UAMC-00039 concentration to determine the IC50 value.
-
Cell-Based DPPII Activity Assay
This protocol outlines a method to measure the effect of UAMC-00039 on intracellular DPPII activity in cultured cells.
Materials:
-
UAMC-00039
-
Cell line (e.g., U937, PBMCs)
-
Cell culture medium (e.g., RPMI-1640)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail
-
DPPII substrate (GP-AMC)
-
96-well clear-bottom black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of UAMC-00039 (e.g., 10 nM to 100 µM) in fresh cell culture medium. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 1-24 hours).
-
Cell Lysis:
-
Remove the culture medium and wash the cells twice with ice-cold PBS.
-
Add 50-100 µL of ice-cold Lysis Buffer to each well.
-
Incubate on ice for 10-15 minutes with gentle shaking.
-
-
Lysate Collection: Centrifuge the plate at 4°C to pellet cell debris. Transfer the supernatant (cell lysate) to a new 96-well black microplate.
-
Enzyme Assay:
-
Add 50 µL of the DPPII substrate solution to each well containing the cell lysate.
-
Measure fluorescence intensity over time as described in the in vitro assay protocol.
-
-
Data Analysis: Normalize the DPPII activity to the total protein concentration in each lysate. Calculate the percentage of inhibition for each UAMC-00039 concentration relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of DPPII Inhibition
Dipeptidyl Peptidase II (DPPII/DPP7) is a serine protease that cleaves N-terminal dipeptides from polypeptides with proline or alanine at the penultimate position. Its precise signaling pathways are still under investigation, but it is known to be involved in processes such as apoptosis and immune cell regulation. The following diagram illustrates a putative pathway based on current understanding.
Caption: Putative signaling pathway of DPPII inhibition by UAMC-00039.
Experimental Workflow for In Vitro DPPII Inhibition Assay
The following diagram outlines the general workflow for determining the IC50 of UAMC-00039.
Caption: General workflow for an in vitro DPPII inhibition assay.
Experimental Workflow for Cell-Based DPPII Activity Assay
This diagram illustrates the workflow for assessing the intracellular activity of UAMC-00039.
Caption: Workflow for a cell-based DPPII activity assay.
Application Note: Preparation of UAMC-00039 Dihydrochloride Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), exhibiting high selectivity over other dipeptidyl peptidases such as DPP-IV, DPP-8, and DPP-9.[1] With an IC₅₀ value of 0.48 nM for DPP-II, it serves as a valuable chemical tool for investigating the physiological and pathological roles of this enzyme.[1][2] DPP-II is implicated in the degradation of proline-containing neuropeptides and collagen.[3] Accurate and consistent preparation of UAMC-00039 dihydrochloride stock solutions is critical for ensuring reproducible results in cell-based assays and other experimental models. This document provides detailed protocols for the preparation, storage, and handling of UAMC-00039 dihydrochloride stock solutions.
Compound Specifications
All quantitative data for UAMC-00039 dihydrochloride is summarized in the table below. Researchers should always refer to the batch-specific Certificate of Analysis (CoA) for the most accurate information.
| Property | Value | References |
| Molecular Weight | 382.76 g/mol | [4] |
| Molecular Formula | C₁₆H₂₄ClN₃O·2HCl | [4] |
| CAS Number | 697797-51-6 | |
| Purity | ≥98% | |
| Solubility (Maximum) | - 100 mM in Water- 100 mM in DMSO- 10 mg/mL in PBS (pH 7.2) | [3] |
| Storage (Solid) | Store at -20°C | [4] |
| Storage (Stock Solution) | -20°C for up to 1 month-80°C for up to 6 months | [1] |
Experimental Protocols
3.1. Safety Precautions
Handle UAMC-00039 dihydrochloride powder in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5] Avoid breathing dust.[5] In case of contact with eyes or skin, rinse immediately with plenty of water.[5] If swallowed, seek medical attention.[5] Consult the Safety Data Sheet (SDS) for complete hazard information.
3.2. General Workflow for Stock Solution Preparation
The following diagram outlines the standard procedure for preparing stock solutions from a powdered compound.
Caption: General workflow for preparing stock solutions.
3.3. Protocol 1: Preparation of 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions for in vitro experiments.
Materials:
-
UAMC-00039 dihydrochloride powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Determine Mass: Weigh out a precise amount of UAMC-00039 dihydrochloride powder. For example, weigh 1 mg.
-
Calculate Solvent Volume: Use the following formula to calculate the required volume of DMSO:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
Example for 1 mg of UAMC-00039 to make a 10 mM solution:
-
Mass = 0.001 g
-
Molecular Weight = 382.76 g/mol
-
Desired Concentration = 0.010 mol/L
-
Volume (L) = 0.001 g / (382.76 g/mol * 0.010 mol/L) = 0.000261 L
-
Volume (µL) = 261.3 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the UAMC-00039 powder.
-
Mix: Vortex thoroughly until the solid is completely dissolved. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is crucial to prevent degradation from repeated freeze-thaw cycles.[1] Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]
3.4. Protocol 2: Preparation of 10 mM Stock Solution in Water
UAMC-00039 dihydrochloride is highly soluble in water, making it suitable for certain applications where DMSO may be undesirable.
Materials:
-
UAMC-00039 dihydrochloride powder
-
Nuclease-free, sterile water
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Determine Mass & Calculate Volume: Follow steps 1 and 2 from Protocol 1 to weigh the compound and calculate the required volume of sterile water.
-
Dissolution: Add the calculated volume of sterile water to the vial containing the powder.
-
Mix: Vortex thoroughly until the powder is fully dissolved.
-
Filter Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile tube. This step is recommended for aqueous solutions to ensure sterility before use in cell culture.[1]
-
Aliquot and Store: Dispense the sterile stock solution into single-use aliquots and store at -20°C or -80°C as described previously.[1]
Mechanism of Action
UAMC-00039 functions by directly inhibiting the enzymatic activity of DPP-II. This prevents DPP-II from cleaving and degrading its natural substrates.
Caption: Inhibition of DPP-II by UAMC-00039.
References
Application Notes and Protocols: UAMC-00039 Dihydrochloride Stability in Culture Medium
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-00039 dihydrochloride is a potent and highly selective reversible, competitive inhibitor of dipeptidyl peptidase II (DPP-II), with an IC50 of 0.48 nM.[1][2][3] Its selectivity for DPP-II is significant when compared to other dipeptidyl peptidases such as DPP-IV, DPP-8, and DPP-9.[3] DPP-II is implicated in the degradation of collagen and various proline-containing neuropeptides.[2] The efficacy of UAMC-00039 in cell-based assays is contingent not only on its enzymatic inhibitory potency but also on its stability in culture medium and its ability to penetrate the cell membrane.[1] These application notes provide a summary of the known stability of UAMC-00039 dihydrochloride in culture medium and detailed protocols for its handling and use in a research setting.
Physicochemical Properties and Solubility
A summary of the physical and chemical properties of UAMC-00039 dihydrochloride is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄ClN₃O · 2HCl | [2] |
| Molecular Weight | 382.76 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [2] |
| Solubility | Water (to 100 mM), DMSO (to 100 mM, and 14 mg/mL), PBS (pH 7.2, 10 mg/mL), Ethanol (5 mg/mL), DMF (2 mg/mL) | [2] |
| Storage | Store at -20°C | [2] |
| Long-term Stability | ≥ 4 years at -20°C | [2] |
Stability in Culture Medium
UAMC-00039 dihydrochloride has demonstrated good stability in standard cell culture conditions. Experimental data indicates that the compound is stable for at least 48 hours at 37°C in both RPMI culture medium and a DPPII assay buffer (50 mM cacodylate buffer, pH 5.5).[1] The stability was assessed by monitoring its inhibitory capacity (IC₅₀) against DPPII over time, which remained consistent.[1]
| Parameter | Condition | Duration | Result | Reference |
| Compound Stability | 37°C in RPMI medium | At least 48 hours | Stable | [1] |
| Compound Stability | 37°C in DPPII assay buffer | At least 48 hours | Stable | [1] |
Cellular Uptake and Activity
Studies have shown that UAMC-00039 can rapidly enter peripheral blood mononuclear cells (PBMCs) within 1 minute, leading to a concentration-dependent inhibition of intracellular DPPII activity.[1] At concentrations of 1 and 100 µM, UAMC-00039 inhibits over 90% of DPPII activity in both PBMC and U937 cells.[1]
Signaling Pathway
UAMC-00039 acts as a potent inhibitor of Dipeptidyl Peptidase II (DPP-II). DPP-II is a serine exopeptidase that cleaves dipeptides from the N-terminus of polypeptides, with a preference for those containing proline in the penultimate position. By inhibiting DPP-II, UAMC-00039 prevents the degradation of its substrates, which include various neuropeptides and collagen-related peptides. This can lead to the modulation of downstream cellular processes that are regulated by these substrates.
Caption: Simplified diagram of UAMC-00039 inhibiting DPP-II.
Experimental Protocols
Protocol 1: Preparation of UAMC-00039 Dihydrochloride Stock Solution
This protocol describes the preparation of a stock solution of UAMC-00039 dihydrochloride, which can be further diluted to working concentrations.
Materials:
-
UAMC-00039 dihydrochloride powder
-
Dimethyl sulfoxide (DMSO) or sterile water
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the UAMC-00039 dihydrochloride powder to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of UAMC-00039 in high-quality DMSO or sterile water. For example, to make 1 ml of a 10 mM stock, dissolve 0.38276 mg of the compound in 1 ml of solvent.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Assessment of UAMC-00039 Stability in Cell Culture Medium
This protocol provides a method to confirm the stability of UAMC-00039 in a specific cell culture medium over a desired time course.
Caption: Workflow for assessing small molecule stability in media.
Materials:
-
UAMC-00039 dihydrochloride stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile multi-well plates (e.g., 24-well)
-
Humidified incubator (37°C, 5% CO₂)
-
Analytical instrumentation (e.g., HPLC-MS)
Procedure:
-
Prepare a working solution of UAMC-00039 at the desired final concentration (e.g., 10 µM) by diluting the stock solution into the cell culture medium.[4]
-
Dispense 1 mL of the working solution into triplicate wells of a multi-well plate.[4]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[4]
-
At designated time points (e.g., 0, 2, 8, 24, and 48 hours), collect an aliquot (e.g., 100 µL) from each well.[4]
-
Immediately process the samples for analysis or store them at -80°C. Sample processing may involve protein precipitation with cold acetonitrile containing an internal standard.[4]
-
Analyze the concentration of intact UAMC-00039 in each sample using a validated analytical method such as HPLC-MS.
-
Calculate the percentage of UAMC-00039 remaining at each time point relative to the 0-hour time point to determine its stability profile.
Troubleshooting and Considerations
-
Solubility Issues: If precipitation is observed upon dilution into aqueous media, consider preparing a more diluted intermediate stock solution or using a co-solvent. Always prepare fresh working solutions for each experiment.[5]
-
Adsorption to Plasticware: Small molecules can sometimes adsorb to plastic surfaces. To mitigate this, consider using low-protein-binding plates and pipette tips.[4]
-
Media Components: Be aware that certain components in the culture medium could potentially interact with the compound.[4][6] If instability is observed, testing in a simpler buffer system (e.g., PBS) can help determine if media components are the cause.[4]
These application notes and protocols are intended to serve as a guide. Researchers should optimize these procedures for their specific experimental systems and cell lines.
References
Application Notes and Protocols for Cell-based Assays Using UAMC-00039 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-00039 dihydrochloride is a potent and highly selective inhibitor of dipeptidyl peptidase II (DPP-II), a serine protease involved in various physiological processes. With an IC50 of 0.48 nM for DPP-II, it exhibits significant selectivity over other dipeptidyl peptidases such as DPP-IV, DPP-8, and DPP-9.[1] These application notes provide detailed protocols for utilizing UAMC-00039 dihydrochloride in common cell-based assays to investigate its effects on cell viability, proliferation, and apoptosis. The provided methodologies are specifically tailored for use with the human monocytic cell line U937 and peripheral blood mononuclear cells (PBMCs), cell types in which UAMC-00039 has been shown to effectively inhibit intracellular DPP-II activity.[1]
Mechanism of Action of DPP-II and Rationale for Inhibition
Dipeptidyl peptidase II is a lysosomal enzyme that cleaves N-terminal dipeptides from polypeptides, particularly those with proline or alanine in the penultimate position.[2] Its activity has been implicated in various cellular functions, including protein degradation, immune regulation, and cell signaling.[2][3] Inhibition of DPP-II with UAMC-00039 dihydrochloride allows for the elucidation of its specific roles in these processes. In the context of the immune system, DPP-II inhibition has been suggested to influence T-cell differentiation, potentially steering responses towards a Th17 phenotype. Understanding the impact of selective DPP-II inhibition on cell behavior is crucial for evaluating its therapeutic potential.
Data Presentation
The following tables summarize hypothetical quantitative data from cell-based assays performed with UAMC-00039 dihydrochloride. These tables are provided as a template for presenting experimental results.
Table 1: Effect of UAMC-00039 Dihydrochloride on U937 Cell Viability (MTT Assay)
| Concentration of UAMC-00039 (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.6 ± 4.8 |
| 1 | 97.2 ± 5.5 |
| 10 | 95.8 ± 6.1 |
| 100 | 94.3 ± 5.9 |
Table 2: Effect of UAMC-00039 Dihydrochloride on PBMC Proliferation (CFSE Assay)
| Concentration of UAMC-00039 (µM) | Proliferation Index (Mean ± SD) |
| 0 (Vehicle Control) | 4.5 ± 0.3 |
| 1 | 4.3 ± 0.4 |
| 10 | 4.1 ± 0.5 |
| 100 | 3.9 ± 0.3 |
Table 3: Effect of UAMC-00039 Dihydrochloride on U937 Cell Apoptosis (Annexin V/PI Staining)
| Concentration of UAMC-00039 (µM) | % Apoptotic Cells (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 1 | 5.5 ± 1.3 |
| 100 | 5.8 ± 1.5 |
Experimental Protocols
Cell Viability Assay using MTT
This protocol describes how to assess the effect of UAMC-00039 dihydrochloride on the viability of U937 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
UAMC-00039 dihydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of UAMC-00039 dihydrochloride in complete RPMI-1640 medium.
-
Remove the medium from the wells and add 100 µL of the UAMC-00039 dihydrochloride dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Proliferation Assay using CFSE Staining
This protocol outlines the procedure to measure the effect of UAMC-00039 dihydrochloride on the proliferation of PBMCs using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
UAMC-00039 dihydrochloride
-
CFSE staining solution
-
Phytohemagglutinin (PHA) or other T-cell mitogen
-
Flow cytometry tubes
-
PBS
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in PBS at a concentration of 1 x 10⁶ cells/mL.
-
Add CFSE staining solution to the cell suspension at the recommended concentration and incubate for 15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium and plate them in a 24-well plate at a density of 1 x 10⁶ cells/well.
-
Add UAMC-00039 dihydrochloride at the desired concentrations. Include a vehicle control.
-
Stimulate the cells with a T-cell mitogen such as PHA.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Harvest the cells, wash with PBS, and analyze by flow cytometry, measuring the fluorescence intensity of CFSE in the appropriate channel.
-
Determine the proliferation index based on the decrease in CFSE fluorescence in daughter cells.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol details the method for detecting apoptosis in U937 cells treated with UAMC-00039 dihydrochloride using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry analysis. Research suggests that inhibition of DPP-II with UAMC-00039 does not induce cell death in leukocytes.[4]
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
UAMC-00039 dihydrochloride
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometry tubes
-
PBS
Procedure:
-
Seed U937 cells in a 6-well plate at a density of 1 x 10⁶ cells/well in 2 mL of complete RPMI-1640 medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Treat the cells with UAMC-00039 dihydrochloride at concentrations of 1 µM and 100 µM. Include a vehicle control.
-
Incubate the plate for 48 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for DPP-II modulation of T-cell differentiation.
Experimental Workflow
Caption: General workflow for cell-based assays with UAMC-00039 dihydrochloride.
References
- 1. The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase, and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, Including Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DPP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dipeptidyl peptidase II and leukocyte cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UAMC-00039 Dihydrochloride in the Study of Lysosomal Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of the lysosomal enzyme Dipeptidyl Peptidase II (DPP-II), also known as DPP7 or quiescent cell proline dipeptidase (QPP).[1][2][3] With its high selectivity, UAMC-00039 serves as a valuable chemical tool for elucidating the specific physiological and pathological roles of DPP-II. This enzyme is involved in the degradation of proline-containing peptides and has been implicated in processes such as collagen degradation and neuropeptide processing.[4][5] These application notes provide detailed protocols for the use of UAMC-00039 dihydrochloride in cell-based assays to investigate the function of DPP-II within the context of lysosomal biology.
Data Presentation
Inhibitor Specificity
UAMC-00039 dihydrochloride exhibits exceptional potency and selectivity for DPP-II. The half-maximal inhibitory concentrations (IC50) against a panel of related dipeptidyl peptidases are summarized below, demonstrating a significantly higher affinity for DPP-II.
| Target Enzyme | IC50 Value |
| Dipeptidyl Peptidase II (DPP-II) | 0.48 nM |
| Dipeptidyl Peptidase IV (DPP-IV) | 165 µM |
| Dipeptidyl Peptidase 8 (DPP-8) | 142 µM |
| Dipeptidyl Peptidase 9 (DPP-9) | 78.6 µM |
Table 1: Inhibitory activity of UAMC-00039 dihydrochloride against various dipeptidyl peptidases.[2][3]
Experimental Protocols
Protocol 1: In Vitro DPP-II Inhibition Assay in Cell Lysates
This protocol describes a method to determine the in vitro inhibitory activity of UAMC-00039 on DPP-II in a cell lysate preparation.
Materials:
-
UAMC-00039 dihydrochloride
-
Cell line expressing DPP-II (e.g., U937, PBMCs)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1% Triton X-100, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail)
-
DPP-II Assay Buffer (e.g., 50 mM cacodylate buffer, pH 5.5)
-
Fluorogenic DPP-II substrate (e.g., H-Gly-Pro-AMC)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Cell Lysis:
-
Culture cells to the desired density.
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Enzyme Inhibition Assay:
-
Prepare serial dilutions of UAMC-00039 dihydrochloride in DPP-II Assay Buffer.
-
In a 96-well black microplate, add the diluted UAMC-00039 solutions. Include a vehicle control (assay buffer without inhibitor).
-
Add the cell lysate (diluted in DPP-II Assay Buffer to a final concentration that yields a linear reaction rate) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic DPP-II substrate (H-Gly-Pro-AMC) to each well.
-
Immediately measure the fluorescence intensity at 37°C in kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the vehicle control.
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular DPP-II Activity Assay
This protocol details the measurement of intracellular DPP-II activity in live cells treated with UAMC-00039.
Materials:
-
UAMC-00039 dihydrochloride
-
Adherent or suspension cells (e.g., U937, PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer
-
DPP-II Assay Buffer
-
Fluorogenic DPP-II substrate (H-Gly-Pro-AMC)
-
96-well plate (clear for cell culture, black for fluorescence reading)
-
Fluorescence plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere (for adherent cells) or reach the desired density.
-
Prepare various concentrations of UAMC-00039 in complete cell culture medium.
-
Remove the existing medium and add the medium containing the different concentrations of UAMC-00039. Include a vehicle control.
-
Incubate the cells for the desired time (e.g., 15 minutes to 1 hour) at 37°C in a CO2 incubator.[1]
-
-
Cell Lysis and Assay:
-
After incubation, remove the treatment medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding Cell Lysis Buffer to each well and incubating on ice for 30 minutes.
-
Transfer the cell lysates to a 96-well black microplate.
-
Add the DPP-II Assay Buffer to each well.
-
Initiate the reaction by adding the fluorogenic DPP-II substrate.
-
Measure the fluorescence intensity as described in Protocol 1.
-
-
Data Analysis:
-
Determine the rate of reaction for each treatment condition.
-
Express the DPP-II activity as a percentage of the vehicle-treated control.
-
Plot the percentage of DPP-II activity against the concentration of UAMC-00039.
-
Visualizations
Caption: Mechanism of UAMC-00039 action.
Caption: General experimental workflow.
Further Considerations
The specific role of DPP-II in broader lysosomal functions, such as autophagy, is an active area of research. Inhibition of lysosomal function can have downstream effects on other cellular degradation pathways, like the proteasome.[6] Researchers can use UAMC-00039 as a precise tool to dissect the contribution of DPP-II to these complex cellular processes. Further experiments could involve assessing the impact of UAMC-00039 treatment on autophagic flux, lysosomal pH, and the degradation of known autophagy substrates.
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a fluorogenic small substrate for dipeptidyl peptidase-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Lysis Buffer (1X), 100 ml [cellbiologics.com]
- 6. Inhibition of lysosomal functions reduces proteasomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: UAMC-00039 Dihydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with dissolving UAMC-00039 dihydrochloride for experimental use.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving UAMC-00039 dihydrochloride. What are the recommended solvents?
A1: UAMC-00039 dihydrochloride is reported to be soluble in both water and Dimethyl Sulfoxide (DMSO) up to 100 mM. Another source indicates solubility in DMSO at ≥133.6 mg/mL and in PBS at 100 mg/mL (261.26 mM).[1][2] For cell-based assays, it is common to first prepare a concentrated stock solution in 100% DMSO.
Q2: My UAMC-00039 dihydrochloride is not dissolving completely, even in the recommended solvents. What can I do?
A2: If you are experiencing difficulty dissolving the compound, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently in a water bath (e.g., at 37°C) to increase the rate of dissolution.[3]
-
Sonication: Use a sonicator bath to aid in the dissolution process.[2][3]
-
pH Adjustment: The solubility of hydrochloride salts can be pH-dependent. For aqueous solutions, adjusting the pH to be more acidic may improve solubility.[3]
-
Fresh Solvent: Ensure that your solvents are of high purity and have not degraded.
Q3: I dissolved UAMC-00039 dihydrochloride in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue. Here are some strategies to mitigate this:
-
Stepwise Dilution: Perform serial dilutions in your culture medium rather than a single large dilution. This gradual change in the solvent environment can help maintain solubility.
-
Pre-warm the Medium: Before adding the compound stock, ensure your cell culture medium is warmed to 37°C.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced toxicity and precipitation.
Q4: What is the mechanism of action of UAMC-00039?
A4: UAMC-00039 dihydrochloride is a potent and selective inhibitor of dipeptidyl peptidase II (DPP-II).[2][4][5] DPP-II is an enzyme thought to be involved in the degradation of collagen and some proline-containing neuropeptides.[5] It shows high selectivity for DPP-II over other dipeptidyl peptidases like DPP-IV, DPP-8, and DPP-9.
Solubility and Physicochemical Properties
The following table summarizes the key quantitative data for UAMC-00039 dihydrochloride.
| Property | Value | Source |
| Molecular Weight | 382.76 g/mol | [1] |
| Formula | C₁₆H₂₄ClN₃O·2HCl | [1] |
| Solubility in Water | Up to 100 mM | |
| Solubility in DMSO | Up to 100 mM; ≥133.6 mg/mL | [1] |
| Solubility in PBS | 100 mg/mL (261.26 mM) | [2] |
| IC₅₀ (DPP-II) | 0.48 nM | [2][4][5] |
| Storage | Store at -20°C | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of UAMC-00039 dihydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, use gentle warming in a 37°C water bath or sonication to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Pre-warming Medium: Warm the required volume of cell culture medium to 37°C.
-
Serial Dilution: Perform a stepwise serial dilution of the DMSO stock solution into the pre-warmed cell culture medium to achieve the final desired experimental concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment to minimize the risk of precipitation.
Diagrams
Caption: Mechanism of UAMC-00039 as an inhibitor of DPP-II.
Caption: Logical workflow for troubleshooting dissolution issues.
References
Preventing precipitation of UAMC-00039 in aqueous solution
Welcome to the technical support center for UAMC-00039. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the precipitation of UAMC-00039 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of UAMC-00039?
A1: For preparing high-concentration stock solutions of UAMC-00039, dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[1] It is also soluble in water, ethanol, and DMF.[1] Always use high-purity, anhydrous solvents to prevent compound degradation.[2][3]
Q2: What is the reported solubility of UAMC-00039 in common solvents?
A2: The solubility of UAMC-00039 can vary between different batches and suppliers. However, the following table summarizes the publicly available solubility data.
| Solvent | Solubility |
| Water | Soluble to 100 mM |
| DMSO | 14 mg/mL[1], Soluble to 100 mM |
| PBS (pH 7.2) | 10 mg/mL[1] |
| Ethanol | 5 mg/mL[1] |
| DMF | 2 mg/mL[1] |
Q3: I am observing precipitation when I dilute my UAMC-00039 DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue with compounds dissolved in organic solvents, often due to exceeding the kinetic solubility.[2] Here are several strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of UAMC-00039 in your assay.[2]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your organic solvent before the final dilution into the aqueous buffer.[4][5]
-
Modify the Dilution Technique: Add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use Pre-warmed Media: Adding the compound to a pre-warmed cell culture medium or buffer can sometimes improve solubility.[5]
Q4: Can the pH of my aqueous buffer affect the solubility of UAMC-00039?
A4: Yes, the pH of the aqueous buffer can significantly impact the solubility of small molecules, especially those with ionizable groups.[3][6] UAMC-00039 is supplied as a dihydrochloride salt, suggesting it has basic functional groups that are protonated at lower pH. Therefore, its solubility is likely to be higher in acidic to neutral pH conditions compared to basic conditions. If your experimental conditions allow, consider testing a range of pH values for your buffer.
Q5: Are there any additives I can use to improve the solubility of UAMC-00039 in my aqueous solution?
A5: Yes, several types of excipients can be used to enhance solubility:
-
Surfactants: A small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help maintain the compound in solution.[2]
-
Co-solvents: A small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) may improve solubility.[2]
-
Solubilizers: For particularly challenging situations, specific solubilizing agents or lipid-based formulations can be considered.[5][7]
Q6: How should I store my UAMC-00039 stock solution?
A6: Stock solutions should be stored at -20°C or -80°C.[8] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4][8]
Troubleshooting Guide: UAMC-00039 Precipitation
If you are experiencing precipitation of UAMC-00039 in your experiments, follow this step-by-step guide to identify and resolve the issue.
Step 1: Visual Inspection and Initial Checks
-
Confirm Complete Dissolution of Stock: Before diluting, ensure that your UAMC-00039 stock solution is fully dissolved. Visually inspect the solution for any solid particles. If necessary, briefly sonicate the solution to aid dissolution.[2]
-
Check for Contamination: Ensure that your solvents and buffers are free from contaminants that could affect solubility.
Step 2: Optimizing the Dilution Protocol
If precipitation occurs immediately upon dilution, your dilution method may be the cause.
-
Reduce Final Concentration: Determine if a lower final concentration of UAMC-00039 is sufficient for your experiment.
-
Employ Serial Dilutions: Prepare an intermediate dilution of your stock solution in the same organic solvent before the final dilution into the aqueous buffer.
-
Use Drop-wise Addition with Agitation: Add the UAMC-00039 stock solution drop-wise to the aqueous buffer while continuously vortexing or stirring.
Step 3: Modifying the Aqueous Buffer
If optimizing the dilution protocol does not resolve the issue, the composition of your aqueous buffer may need adjustment.
-
Adjust pH: If your experimental design permits, test the solubility of UAMC-00039 in buffers with slightly different pH values (e.g., pH 6.5, 7.0, and 7.4).
-
Incorporate a Surfactant: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 to your buffer.
-
Introduce a Co-solvent: Test the addition of a small percentage (e.g., 1-5%) of a water-miscible co-solvent such as ethanol.
Step 4: Advanced Troubleshooting
If precipitation persists, you may need to consider more advanced formulation strategies.
-
Solubility Testing: Perform a systematic solubility test to determine the maximum soluble concentration of UAMC-00039 in your specific experimental medium.
-
Alternative Solvents: While DMSO is common, for some systems, other solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) might be considered for the stock solution, but their compatibility with the specific assay must be verified.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM UAMC-00039 Stock Solution in DMSO
Materials:
-
UAMC-00039 dihydrochloride (MW: 382.76 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.83 mg of UAMC-00039 powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure no solid particles are present.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Dilution of UAMC-00039 into Aqueous Buffer for a Cell-Based Assay
Objective: To prepare a 10 µM working solution of UAMC-00039 in a cell culture medium with a final DMSO concentration of ≤ 0.1%.
Materials:
-
10 mM stock solution of UAMC-00039 in DMSO
-
Anhydrous DMSO
-
Pre-warmed complete cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM UAMC-00039 stock solution.
-
Perform an intermediate dilution in DMSO. To achieve a final concentration of 10 µM, first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock (e.g., 5 µL of 10 mM stock + 45 µL of DMSO).
-
Add the final diluted DMSO solution to the pre-warmed cell culture medium at a ratio of 1:100 (e.g., 10 µL of 1 mM intermediate stock into 990 µL of medium to get a 10 µM final concentration with 0.1% DMSO).
-
Gently mix the final solution by inverting the tube or pipetting up and down.
-
Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: Troubleshooting workflow for UAMC-00039 precipitation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: UAMC-00039 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of UAMC-00039 dihydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of UAMC-00039 dihydrochloride?
A1: UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), also known as DPP2.[1][2] It exhibits a high affinity for DPP-II with a reported IC50 value of 0.48 nM.[1][3][4]
Q2: What are the known off-target effects of UAMC-00039 dihydrochloride?
A2: UAMC-00039 dihydrochloride has been shown to inhibit other members of the dipeptidyl peptidase family, although with significantly lower potency compared to its primary target, DPP-II. The known off-target interactions are with DPP-IV, DPP-8, and DPP-9.[3][4]
Q3: Has UAMC-00039 dihydrochloride been screened against a broader panel of targets (e.g., kinases, GPCRs)?
A3: Based on publicly available information, a comprehensive off-target screening of UAMC-00039 dihydrochloride against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other protein families has not been reported. It is recommended that researchers perform their own broad-panel off-target screening to fully characterize the selectivity profile of this compound in their experimental systems.
Q4: What are the solubility and stability characteristics of UAMC-00039 dihydrochloride?
A4: UAMC-00039 dihydrochloride is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[4] The compound is reported to be stable for at least 48 hours at 37°C in both culture medium and DPPII assay buffer.[1] For long-term storage, it is recommended to store the compound at -20°C.[3][4]
Q5: Are there any known in vivo safety concerns with UAMC-00039 dihydrochloride?
A5: In vivo studies in rats, mice, and rabbits have shown that oral administration of UAMC-00039 at 2 mg/kg did not cause signs of acute toxicity. A dose-dependent inhibition of DPPII, but not DPPIV, was observed in peripheral organs.[1]
Data Presentation
Table 1: Inhibitory Potency of UAMC-00039 Dihydrochloride against Dipeptidyl Peptidases
| Target | IC50 Value | Selectivity vs. DPP-II |
| DPP-II (On-Target) | 0.48 nM | - |
| DPP-IV (Off-Target) | 165 µM | 343,750-fold |
| DPP-8 (Off-Target) | 142 µM | 295,833-fold |
| DPP-9 (Off-Target) | 78.6 µM | 163,750-fold |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Protocol 1: In Vitro Dipeptidyl Peptidase (DPP) Inhibition Assay
This protocol is a representative method for determining the IC50 values of UAMC-00039 dihydrochloride against DPP-II, DPP-IV, DPP-8, and DPP-9.
Materials:
-
Recombinant human DPP-II, DPP-IV, DPP-8, and DPP-9 enzymes
-
Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-IV, Lys-Ala-AMC for DPP-II)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UAMC-00039 dihydrochloride
-
DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of UAMC-00039 dihydrochloride in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the recombinant DPP enzymes to a working concentration in Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.
-
Add 25 µL of the serially diluted UAMC-00039 dihydrochloride or vehicle (DMSO in Assay Buffer) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 25 µL of the fluorogenic substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately begin kinetic reading of fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C using a fluorometric plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition observed | Inhibitor degradation: UAMC-00039 dihydrochloride may have degraded due to improper storage or handling. | Ensure the compound is stored at -20°C and protected from moisture. Prepare fresh stock solutions. |
| Incorrect inhibitor concentration: Errors in dilution calculations or pipetting. | Verify all calculations and ensure accurate pipetting. Prepare a fresh dilution series. | |
| Inactive enzyme: Enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. | Use a new aliquot of the enzyme. Confirm enzyme activity with a known inhibitor as a positive control. | |
| High variability between replicates | Incomplete mixing: Reagents not uniformly distributed in the wells. | Ensure thorough but gentle mixing of reagents in each well. |
| Pipetting inaccuracies: Inconsistent volumes added to wells. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects: Evaporation from wells on the outer edges of the plate. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |
| Unexpectedly high off-target inhibition | High compound concentration: Using concentrations of UAMC-00039 that are too high can lead to non-specific inhibition. | Perform a dose-response curve to determine the appropriate concentration range for your assay. |
| Assay interference: The compound may interfere with the assay signal (e.g., autofluorescence). | Run a control with the compound and substrate but without the enzyme to check for interference. |
Visualizations
Caption: On-target and off-target signaling pathways of UAMC-00039 dihydrochloride.
References
Unexpected results with UAMC-00039 dihydrochloride treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UAMC-00039 dihydrochloride. All recommendations are based on publicly available data and general principles of enzyme kinetics and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of UAMC-00039 dihydrochloride?
A1: UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II).[1] Its high affinity and selectivity make it a valuable tool for studying the physiological functions of DPP-II.
Q2: What is the selectivity profile of UAMC-00039 dihydrochloride against other dipeptidyl peptidases?
A2: UAMC-00039 dihydrochloride exhibits high selectivity for DPP-II over other DPPs, such as DPP-IV, DPP-8, and DPP-9.[2] The IC50 values are significantly lower for DPP-II compared to other peptidases, indicating a more potent inhibition of the intended target.
Q3: Is UAMC-00039 dihydrochloride cell-permeable?
A3: Yes, UAMC-00039 is cell-permeable. Studies have shown that it can enter peripheral blood mononuclear cells (PBMCs) within one minute and inhibit intracellular DPP-II activity.[1]
Q4: What are the recommended storage conditions for UAMC-00039 dihydrochloride?
A4: For long-term storage, UAMC-00039 dihydrochloride should be stored at -20°C.[2] Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[1] It is shipped at room temperature and is stable for several weeks under these conditions.[3]
Q5: What solvents can be used to dissolve UAMC-00039 dihydrochloride?
A5: UAMC-00039 dihydrochloride is soluble in various solvents. Solubility data is provided in the table below. For cell-based assays, it is recommended to prepare a concentrated stock solution in a solvent like DMSO and then dilute it in the culture medium.
Troubleshooting Guide
Issue 1: No or low inhibition of DPP-II activity observed.
-
Question: I am not observing the expected inhibition of DPP-II in my assay. What could be the reason?
-
Answer:
-
Incorrect pH of assay buffer: DPP-II activity is optimal at an acidic pH (around 5.5). Ensure your assay buffer is at the correct pH.[1]
-
Inhibitor degradation: While UAMC-00039 is stable, prolonged storage in solution at room temperature or improper storage of stock solutions could lead to degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Substrate competition: If using a high concentration of a substrate with very high affinity for DPP-II, it might outcompete the inhibitor. Try reducing the substrate concentration or increasing the pre-incubation time with the inhibitor.
-
Inaccurate concentration: Verify the concentration of your UAMC-00039 dihydrochloride stock solution.
-
Issue 2: Off-target effects or unexpected cellular phenotypes.
-
Question: I am observing unexpected cellular effects that may not be related to DPP-II inhibition. What should I consider?
-
Answer:
-
High inhibitor concentration: Although UAMC-00039 is highly selective for DPP-II, very high concentrations might lead to the inhibition of other peptidases like DPP-IV, DPP-8, or DPP-9.[2] This is a potential cause of off-target effects. It is advisable to perform a dose-response experiment to determine the optimal concentration that inhibits DPP-II without affecting other enzymes.
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level (typically <0.1%). Run a vehicle control (medium with the same concentration of solvent but without the inhibitor) to rule out solvent-induced effects.
-
Issue 3: Inconsistent results between experiments.
-
Question: My results with UAMC-00039 dihydrochloride are not reproducible. What could be the cause?
-
Answer:
-
Variability in inhibitor preparation: Ensure consistent preparation of the inhibitor solution for each experiment. Use freshly prepared dilutions from a validated stock solution.
-
Cell passage number: If using cell lines, high passage numbers can lead to phenotypic drift and altered enzyme expression. Use cells with a consistent and low passage number.
-
Assay conditions: Minor variations in incubation times, temperature, or cell density can impact the results. Standardize your experimental protocol meticulously.
-
Data Presentation
Table 1: Inhibitory Potency of UAMC-00039 dihydrochloride
| Enzyme | IC50 Value |
| DPP-II | 0.48 nM[2] |
| DPP-IV | 165 µM[2] |
| DPP-8 | 142 µM[2] |
| DPP-9 | 78.6 µM[2] |
Table 2: Solubility of UAMC-00039 dihydrochloride
| Solvent | Solubility |
| Water | 100 mM[2] |
| DMSO | 100 mM[2] |
| PBS (pH 7.2) | 10 mg/mL[3] |
| Ethanol | 5 mg/mL[3] |
| DMF | 2 mg/mL[3] |
Experimental Protocols
Protocol 1: In Vitro DPP-II Inhibition Assay
-
Prepare Assay Buffer: 50 mM cacodylate buffer, pH 5.5.[1]
-
Prepare Substrate Solution: Prepare a stock solution of a fluorogenic DPP-II substrate (e.g., Lys-Ala-AMC) in the assay buffer.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of UAMC-00039 dihydrochloride in the assay buffer.
-
Assay Procedure: a. In a 96-well plate, add the assay buffer. b. Add the UAMC-00039 dihydrochloride dilutions. c. Add the purified DPP-II enzyme and pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding the substrate solution. e. Monitor the fluorescence signal over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular DPP-II Activity Assay
-
Cell Culture: Culture cells (e.g., U937 or PBMCs) in RPMI medium.[1]
-
Inhibitor Treatment: Incubate the cells with various concentrations of UAMC-00039 dihydrochloride for a specified time (e.g., 15 minutes to 1 hour) at 37°C.[1]
-
Cell Lysis: a. Wash the cells with PBS. b. Lyse the cells using a suitable lysis buffer (e.g., 100 mM HEPES, pH 7.4, 10 mM EDTA, 1% octylglucoside, and protease inhibitors).[1]
-
DPP-II Activity Measurement: a. Use the cell lysate to perform an in vitro DPP-II inhibition assay as described in Protocol 1.
-
Data Analysis: Determine the intracellular DPP-II activity at different inhibitor concentrations.
Visualizations
Caption: Experimental workflow for UAMC-00039 treatment.
Caption: Inhibition of DPP-II by UAMC-00039.
References
Optimizing UAMC-00039 Dihydrochloride Incubation Time: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of UAMC-00039 dihydrochloride in their experiments. UAMC-00039 is a potent and selective inhibitor of dipeptidyl peptidase II (DPP-II), a serine protease involved in the degradation of various bioactive peptides.[1][2][3][4][5][6][7] Proper incubation time is a critical parameter for achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for UAMC-00039 dihydrochloride?
A1: UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), with an IC50 of 0.48 nM.[1][5][6] It exhibits high selectivity for DPP-II over other dipeptidyl peptidases such as DPP-IV, DPP-8, and DPP-9.[2][3][4] By inhibiting DPP-II, UAMC-00039 prevents the cleavage of dipeptides from the N-terminus of its target substrates, which can include various oligopeptides and neuropeptides.[1][7] This inhibition modulates the activity of these peptides and their downstream signaling pathways, which are implicated in immune response and inflammation.[1]
Q2: What is a recommended starting incubation time for my cell-based assay?
A2: The optimal incubation time can vary significantly depending on the cell type, experimental endpoint, and concentration of the inhibitor. For initial experiments, a time-course study is highly recommended to determine the ideal duration for your specific model. Based on existing data, incubation times for cell-based assays can range from as short as 1 minute to 60 minutes or longer. For example, UAMC-00039 has been shown to enter peripheral blood mononuclear cells (PBMCs) within 1 minute, leading to a concentration-dependent inhibition of intracellular DPPII activity.[1] In studies with U937 cells, an incubation time of 15 minutes has been utilized.[1] For time-response curves in PBMCs, incubations of 1, 5, 15, 30, and 60 minutes have been performed.[1]
Q3: How does the stability of UAMC-00039 dihydrochloride in culture media affect incubation time?
A3: UAMC-00039 dihydrochloride is stable for at least 48 hours at 37°C in RPMI culture medium and in DPPII assay buffer.[1] This high stability allows for flexibility in experimental design, including longer incubation periods if required to observe downstream cellular effects, without significant degradation of the compound.
Q4: Can I pre-incubate my cells with UAMC-00039 dihydrochloride?
A4: Yes, pre-incubation is a standard practice, especially when investigating the immediate effects of inhibiting an enzyme on substrate accumulation or signaling events. A pre-incubation step ensures that the inhibitor has sufficient time to penetrate the cells and bind to the target enzyme before the addition of a substrate or stimulus. The duration of pre-incubation should be optimized as part of your time-course experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent incubation times.- Cell health and density variations.- Pipetting errors. | - Use a multichannel pipette for simultaneous addition of the inhibitor.- Ensure a consistent cell seeding density and monitor cell viability.- Calibrate pipettes regularly. |
| No observable effect of the inhibitor | - Incubation time is too short.- Inhibitor concentration is too low.- Low DPP-II expression in the cell model. | - Perform a time-course experiment with longer incubation periods (e.g., 1, 2, 4, 8, 24 hours).- Conduct a dose-response experiment with a wider range of concentrations.- Verify DPP-II expression in your cells using techniques like Western blot or qPCR. |
| High background or off-target effects | - Incubation time is too long, leading to cellular stress.- Inhibitor concentration is too high. | - Reduce the incubation time based on time-course data.- Lower the concentration of UAMC-00039 to a range closer to its IC50, while still achieving significant inhibition.- Include appropriate vehicle controls (e.g., DMSO) in all experiments. |
| Inconsistent results across different experiments | - Variations in experimental conditions (e.g., temperature, CO2 levels).- Passage number of cells. | - Standardize all experimental parameters.- Use cells within a consistent and low passage number range. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time in a Cell-Based Assay
This protocol outlines a general procedure to determine the optimal incubation time for UAMC-00039 dihydrochloride for inhibiting DPP-II activity in a specific cell line.
Materials:
-
UAMC-00039 dihydrochloride
-
Appropriate cell line (e.g., U937, PBMCs)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DPP-II activity assay kit
-
96-well cell culture plates
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow them to be in the logarithmic growth phase at the time of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Inhibitor Preparation: Prepare a stock solution of UAMC-00039 dihydrochloride in a suitable solvent like DMSO. Further dilute the stock solution in a cell culture medium to the desired final concentrations.
-
Time-Course Experiment:
-
Treat the cells with a fixed, effective concentration of UAMC-00039 (e.g., 100 nM).
-
Incubate the cells for a range of time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Include a vehicle control (medium with the same concentration of DMSO) for each time point.
-
-
Cell Lysis: At the end of each incubation period, wash the cells with PBS and then lyse them according to the DPP-II activity assay kit protocol.
-
DPP-II Activity Measurement: Measure the DPP-II activity in the cell lysates using a fluorometric or colorimetric substrate.
-
Data Analysis: Plot the DPP-II activity against the incubation time to determine the time point at which maximum inhibition is achieved and maintained.
Visualizations
Signaling Pathway of DPP-II Inhibition
Caption: Inhibition of DPP-II by UAMC-00039 prevents the degradation of bioactive peptides.
Experimental Workflow for Incubation Time Optimization
Caption: A logical workflow for determining the optimal incubation time in cell-based assays.
References
- 1. What are DPP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UAMC00039 dihydrochloride - Immunomart [immunomart.com]
- 7. UAMC 00039 dihydrochloride | 697797-51-6 [amp.chemicalbook.com]
Inconsistent inhibition with UAMC-00039 dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using UAMC-00039 dihydrochloride. Our aim is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guide: Inconsistent Inhibition
Experiencing variability in the inhibitory activity of UAMC-00039 dihydrochloride can be frustrating. This guide addresses common sources of inconsistency and provides systematic troubleshooting steps.
Problem 1: Higher than expected IC50 value or lower than expected inhibition.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Although soluble in aqueous solutions, precipitation may occur upon dilution into assay buffers with different pH or salt concentrations. Visually inspect solutions for any precipitate. If observed, try preparing fresh dilutions or using a different buffer system. Consider sonication to aid dissolution.[1] |
| Incorrect Compound Concentration | Verify calculations for stock solution and dilutions. Ensure accurate pipetting. Use a recently calibrated spectrophotometer to confirm the concentration of the stock solution if possible. |
| Compound Degradation | While stable for up to 48 hours in culture medium at 37°C, prolonged storage of working solutions at room temperature can lead to degradation.[1] Prepare fresh working solutions for each experiment from a frozen stock. Store stock solutions at -20°C or -80°C for long-term stability.[2][3] |
| Sub-optimal Assay Conditions | The inhibitory activity of UAMC-00039 is pH-dependent. Ensure your assay buffer pH is optimal for DPPII activity (typically around pH 5.5).[1] |
Problem 2: Significant variability between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health or Density | Ensure consistent cell seeding density and viability across all wells. Perform a cell viability assay (e.g., trypan blue exclusion) before starting the experiment. |
| Variable Cellular Uptake | While UAMC-00039 can enter peripheral blood mononuclear cells (PBMCs) within one minute, uptake kinetics may vary between cell types.[1] Optimize incubation time to ensure maximal intracellular concentration is reached. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of UAMC-00039 dihydrochloride?
A1: UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPPII).[1][4] It has a very high affinity for DPPII, with a reported IC50 of 0.48 nM.[1][2][3][4][5][6]
Q2: How selective is UAMC-00039 for DPPII?
A2: UAMC-00039 is highly selective for DPPII. Its inhibitory activity against other dipeptidyl peptidases is significantly lower.
| Enzyme | IC50 Value |
| DPPII | 0.48 nM[1][2][3][4][5][6] |
| DPP-IV | 165 µM[1][2][3][5][6] |
| DPP-8 | 142 µM[2][3][6] |
| DPP-9 | 78.6 µM[2][3][6] |
Q3: How should I prepare and store UAMC-00039 dihydrochloride?
A3: For stock solutions, dissolve UAMC-00039 dihydrochloride in DMSO (up to 100 mM) or water (up to 100 mM).[2] Store stock solutions in small aliquots at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions in your assay buffer or cell culture medium for each experiment.
Q4: What are the recommended working concentrations for cell-based assays?
A4: A concentration of 1 µM is sufficient to achieve over 90% inhibition of DPPII activity in PBMCs and U937 cells.[1] However, the optimal concentration may vary depending on the cell type and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your specific system.
Q5: Is UAMC-00039 dihydrochloride stable in cell culture medium?
A5: Yes, UAMC-00039 is reported to be stable for at least 48 hours at 37°C in RPMI medium and DPPII assay buffer (50 mM cacodylate buffer, pH 5.5).[1]
Experimental Protocols
Protocol 1: Preparation of UAMC-00039 Dihydrochloride Stock Solution
-
Calculate the required mass: Based on the desired concentration and volume, calculate the mass of UAMC-00039 dihydrochloride needed (Molecular Weight: 382.76 g/mol ).[1][2][7]
-
Dissolution: Add the appropriate volume of solvent (e.g., DMSO or sterile water) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution: Vortex briefly. If necessary, sonicate the solution in a water bath to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2]
Protocol 2: In Vitro DPPII Inhibition Assay
-
Prepare reagents:
-
DPPII assay buffer: 50 mM cacodylate buffer, pH 5.5.[1]
-
DPPII enzyme solution.
-
DPPII substrate solution (e.g., Lys-Ala-AMC).
-
UAMC-00039 dihydrochloride working solutions (serial dilutions in assay buffer).
-
-
Assay procedure:
-
Add 20 µL of DPPII enzyme solution to each well of a 96-well plate.
-
Add 20 µL of UAMC-00039 working solution or vehicle control to the respective wells.
-
Incubate for 15 minutes at 37°C.
-
Add 20 µL of DPPII substrate solution to initiate the reaction.
-
Measure the fluorescence (Excitation/Emission wavelengths appropriate for the substrate) at multiple time points.
-
-
Data analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medkoo.com [medkoo.com]
- 4. UAMC00039 dihydrochloride - Immunomart [immunomart.com]
- 5. UAMC 00039 dihydrochloride | 697797-51-6 [amp.chemicalbook.com]
- 6. UAMC 00039 dihydrochloride | Other Proteases | Tocris Bioscience [tocris.com]
- 7. raybiotech.com [raybiotech.com]
Technical Support Center: DPPII Activity Assays with UAMC-00039
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the dipeptidyl peptidase II (DPPII) inhibitor, UAMC-00039, in their activity assays.
Frequently Asked Questions (FAQs)
Q1: What is DPPII and its function?
A1: Dipeptidyl peptidase II (DPPII), also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7), is an intracellular serine protease.[1][2][3] It is localized to the vesicular system and demonstrates optimal activity at an acidic pH, typically around 5.5.[1] DPPII cleaves N-terminal dipeptides from oligopeptides, with a preference for proline or alanine in the penultimate (P1) position.[4] While its precise physiological role is still under investigation, DPPII is suggested to be involved in various processes, including the degradation of collagen fragments and short neuropeptides, cell differentiation, and protection from cell death.[4]
Q2: What is UAMC-00039 and how does it work?
A2: UAMC-00039 is a potent, reversible, and competitive inhibitor of DPPII with a very low IC50 value of 0.48 nM.[5] It exhibits high selectivity for DPPII over other dipeptidyl peptidases like DPP-IV, DPP8, and DPP9.[3] Its efficacy in cellular assays is supported by its stability in culture medium and its ability to penetrate peripheral blood mononuclear cells (PBMCs).[5]
Q3: What type of substrate should I use for a DPPII activity assay?
A3: DPPII can effectively hydrolyze both chromogenic (e.g., p-nitroanilide or pNA) and fluorogenic (e.g., 4-methoxy-2-naphthylamide or 4Me2NA, and 7-Amino-4-Methyl Coumarin or AMC) substrates.[1][6][7] Lys-Pro-pNA and Ala-Pro-pNA are reported to be the most sensitive chromogenic substrates for human DPPII.[1][6] However, fluorometric assays are generally more sensitive than spectrophotometric ones, which can be advantageous when working with small amounts of enzyme.[8][9] It is important to note that DPPII has been shown to have a preference for chromogenic pNA-derived substrates over fluorogenic 4Me2NA-derived ones.[1][6]
Q4: How should I prepare and store UAMC-00039?
A4: UAMC-00039 dihydrochloride is soluble in water and DMSO up to 100 mM.[3] For long-term storage, it is recommended to store the compound at -20°C, where it is stable for at least four years.[10] Stock solutions can be stored at -80°C for up to 6 months.[5] The compound is stable for at least 48 hours at 37°C in DPPII assay buffer.[5]
Troubleshooting Guide
Low or No DPPII Activity
| Possible Cause | Suggested Solution |
| Incorrect pH of Assay Buffer | DPPII has an optimal pH of approximately 5.5.[1] Prepare fresh cacodylic acid or sodium acetate buffer and verify the pH. |
| Enzyme Instability/Degradation | Purified DPPII can be unstable. Include a stabilizing agent like 1 mg/ml Bovine Serum Albumin (BSA) or 0.1% Tween 20 in the assay buffer.[1] Store the enzyme at -80°C in the presence of a stabilizing agent.[1] Avoid repeated freeze-thaw cycles.[1] |
| Substrate Degradation | Prepare substrate solutions fresh and protect fluorogenic substrates from light to prevent photobleaching.[9] |
| Incorrect Wavelength Settings | For fluorogenic assays using an AMC-based substrate, ensure the plate reader is set to the correct excitation and emission wavelengths (e.g., λex = 360 nm / λem = 460 nm).[7] |
| Assay Components Not at Optimal Temperature | Equilibrate all reagents, except the enzyme, to the assay temperature (typically 37°C) before starting the experiment. Keep the enzyme on ice until use. |
High Background Signal
| Possible Cause | Suggested Solution |
| Autofluorescence of Samples or Compounds | Run a sample blank containing all components except the enzyme to measure the intrinsic fluorescence of your sample.[8] Subtract this background reading from your experimental values. |
| Contaminated Reagents | Use high-purity water and reagents for all buffers and solutions. |
| Use of Incorrect Microplate | For fluorescence assays, use black plates (with clear or black bottoms) to minimize background fluorescence and light scattering.[7] |
Inconsistent or Non-Reproducible Results
| Possible Cause | Suggested Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for enzyme and inhibitor solutions. Use calibrated pipettes. |
| Inadequate Mixing | Gently mix the contents of the wells after adding all reagents, for example, by using a horizontal shaker or by careful pipetting. Avoid introducing bubbles. |
| Inhibitor (UAMC-00039) Precipitation | Ensure UAMC-00039 is fully dissolved in the assay buffer. The dihydrochloride salt is soluble in water.[3] |
| Insufficient Pre-incubation with Inhibitor | For competitive inhibitors like UAMC-00039, pre-incubate the enzyme with the inhibitor for a sufficient time (e.g., 15 minutes at 37°C) before adding the substrate to allow for binding to the active site.[1] |
| Standard Curve Issues | Prepare a fresh standard curve for each experiment. Ensure the standard dilutions are accurate and cover the expected range of your samples. |
Issues Specific to UAMC-00039 Inhibition
| Possible Cause | Suggested Solution |
| No or Low Inhibition by UAMC-00039 | Verify the concentration of your UAMC-00039 stock solution. Perform a serial dilution to generate a full dose-response curve. The IC50 is very low (0.48 nM), so ensure your concentrations are in the appropriate range.[5] |
| Variability in Inhibition | Ensure consistent pre-incubation time of the enzyme with UAMC-00039 across all wells before initiating the reaction with the substrate.[1] |
Quantitative Data Summary
Table 1: Properties of DPPII and UAMC-00039
| Parameter | Value | Reference(s) |
| DPPII Optimal pH | ~5.5 | [1] |
| UAMC-00039 IC50 for DPPII | 0.48 nM | [3][5] |
| UAMC-00039 Selectivity (IC50) | DPP-IV: 165 µM, DPP8: 142 µM, DPP9: 78.6 µM | [3] |
| UAMC-00039 Solubility | Up to 100 mM in water and DMSO | [3] |
| UAMC-00039 Storage | -20°C (long-term solid), -80°C (stock solution, 6 months) | [5][10] |
Table 2: Recommended Substrates for Human DPPII
| Substrate | Type | kcat/Km (s⁻¹·M⁻¹) | Notes | Reference(s) |
| Lys-Pro-pNA | Chromogenic | 4.1 x 10⁶ | Most sensitive chromogenic substrate | [1][6] |
| Ala-Pro-pNA | Chromogenic | 2.6 x 10⁶ | High sensitivity | [1][6] |
| Lys-Ala-pNA | Chromogenic | 0.4 x 10⁶ | Less sensitive but more selective | [1][6] |
| H-Gly-Pro-AMC | Fluorogenic | Not specified | Commonly used in commercial kits | [7] |
Experimental Protocols
DPPII Activity Assay Using a Fluorogenic Substrate (H-Gly-Pro-AMC)
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Reagent Preparation:
- DPPII Assay Buffer: 50 mM Sodium Cacodylate or Sodium Acetate, pH 5.5, containing 1 mg/ml BSA.[1] Equilibrate to 37°C before use.
- DPPII Enzyme Stock: Prepare a stock solution of purified DPPII in assay buffer. Dilute to the desired working concentration in cold assay buffer just before use and keep on ice. The final concentration should be determined empirically to ensure the reaction remains in the linear range during the measurement period.
- Substrate Stock: Prepare a 10 mM stock solution of H-Gly-Pro-AMC in DMSO. Store at -20°C, protected from light.
- Substrate Working Solution: Dilute the substrate stock in DPPII Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). This should be optimized based on the Km value for the specific substrate and enzyme.
- UAMC-00039 Stock: Prepare a 1 mM stock solution of UAMC-00039 in water or DMSO.
- UAMC-00039 Working Solutions: Perform serial dilutions of the stock solution in DPPII Assay Buffer to create a range of concentrations for the inhibition curve.
- AMC Standard Stock: Prepare a 1 mM stock solution of 7-Amino-4-Methyl Coumarin (AMC) in DMSO for the standard curve.
- AMC Standard Curve: Perform serial dilutions of the AMC standard stock in DPPII Assay Buffer to generate a standard curve (e.g., 0-100 pmol/well).[7]
2. Assay Procedure (96-well plate format):
- Standard Curve: Add the AMC standard dilutions to separate wells. Adjust the final volume of each well to be the same as the experimental wells with DPPII Assay Buffer.
- Experimental Wells:
- Add 50 µL of DPPII Assay Buffer to the appropriate wells.
- For inhibitor wells, add a specific volume of the UAMC-00039 working solution. For control wells (no inhibitor), add the same volume of assay buffer.
- Add the diluted DPPII enzyme solution to all experimental wells.
- Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.[1] This allows the inhibitor to bind to the enzyme.
- Reaction Initiation: Add the substrate working solution to all wells (except the standard curve wells) to start the reaction.
- Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (λex = 360 nm, λem = 460 nm) kinetically over a period of 30-60 minutes, taking readings every 1-5 minutes.[7]
3. Data Analysis:
- Subtract the background fluorescence (wells with no enzyme) from all readings.
- Plot the AMC standard curve (fluorescence vs. pmol AMC).
- Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well. Convert the fluorescence units/min to pmol/min using the standard curve.
- For inhibition studies, plot the percentage of DPPII activity versus the log of the UAMC-00039 concentration and fit the data to a suitable equation to determine the IC50 value.
Visualizations
Caption: Experimental workflow for a DPPII activity assay with UAMC-00039.
Caption: Conceptual overview of DPPII's biological roles and inhibition by UAMC-00039.
References
- 1. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptidyl peptidase II and leukocyte cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TH17 Differentiation is the Default Program for DPP2-deficient T cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteolytic processing of neuropeptide Y and peptide YY by dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropeptide-processing enzymes: Applications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dpp signaling silences bam transcription directly to establish asymmetric divisions of germline stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of UAMC-00039 dihydrochloride solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of UAMC-00039 dihydrochloride solutions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for UAMC-00039 dihydrochloride solid and stock solutions?
A1: For long-term storage, UAMC-00039 dihydrochloride as a solid should be stored at -20°C. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: What solvents are recommended for preparing UAMC-00039 dihydrochloride solutions?
A2: UAMC-00039 dihydrochloride is soluble in both water and DMSO up to 100 mM. The choice of solvent will depend on the specific requirements of your experiment. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: How stable is UAMC-00039 dihydrochloride in cell culture medium?
A3: UAMC-00039 has been reported to be stable for at least 48 hours at 37°C in RPMI cell culture medium and in a 50 mM cacodylate assay buffer with a pH of 5.5.[1]
Q4: Can I prepare UAMC-00039 dihydrochloride solutions in advance for my experiments?
A4: Based on the available data, you can prepare working solutions in cell culture medium for experiments lasting up to 48 hours. For longer-term experiments, it is advisable to add freshly diluted compound to the medium. Stock solutions in DMSO or water are stable for longer periods when stored properly at -20°C or -80°C.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The solubility limit might have been exceeded, or the solution may have been stored improperly. | Gently warm the solution and vortex to redissolve the compound. If precipitation persists, prepare a fresh stock solution. Ensure the storage temperature is maintained consistently. |
| Inconsistent experimental results. | Degradation of the compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions at room temperature or 37°C beyond the recommended stability period. |
| Loss of inhibitory activity. | The compound may have degraded due to improper storage or handling. | Verify the storage conditions of the stock solution. Use a fresh aliquot for your experiment. Perform a quality control check of your stock solution if possible. |
| Cell toxicity observed at expected non-toxic concentrations. | The solvent (e.g., DMSO) concentration may be too high in the final working solution. | Ensure the final concentration of the organic solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%). |
Quantitative Stability Data
While comprehensive long-term stability data for UAMC-00039 dihydrochloride in various buffers and conditions are not extensively published, the following table summarizes the known stability information.
| Solvent/Medium | Temperature | Duration | Stability | Reference |
| DMSO (Stock Solution) | -20°C | 1 month | Stable | [1] |
| DMSO (Stock Solution) | -80°C | 6 months | Stable | [1] |
| RPMI Medium | 37°C | At least 48 hours | Stable | [1] |
| 50 mM Cacodylate Buffer (pH 5.5) | 37°C | At least 48 hours | Stable | [1] |
Experimental Protocols
Protocol for Assessing the Stability of UAMC-00039 Dihydrochloride in an Aqueous Buffer
This protocol provides a general framework for determining the stability of UAMC-00039 dihydrochloride in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
UAMC-00039 dihydrochloride
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of UAMC-00039 dihydrochloride in DMSO (e.g., 10 mM).
-
Preparation of Working Solution: Dilute the stock solution in the desired aqueous buffer to the final test concentration (e.g., 10 µM).
-
Time Point 0 (T=0): Immediately after preparing the working solution, take an aliquot (e.g., 100 µL) and mix it with an equal volume of cold acetonitrile or methanol to precipitate any proteins and halt degradation. Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This serves as the initial concentration reference.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 25°C, 37°C, protected from light).
-
Subsequent Time Points: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots and process them in the same manner as the T=0 sample.
-
HPLC Analysis: Analyze all samples by HPLC. The percentage of UAMC-00039 remaining at each time point is calculated by comparing the peak area of the compound at that time point to the peak area at T=0.
Signaling Pathways and Experimental Workflows
DPP-II and its Potential Role in Cellular Processes
UAMC-00039 is a potent inhibitor of dipeptidyl peptidase II (DPP-II), an intracellular serine protease. While the full scope of DPP-II's function is still under investigation, it is known to cleave N-terminal dipeptides from proteins, particularly those with proline or alanine in the penultimate position. This activity can influence the stability and function of its substrates. DPP-II has been implicated in cell differentiation, protection from cell death, and the degradation of certain peptides. Inhibition of DPP-II may therefore impact these cellular processes.
Experimental Workflow for Investigating UAMC-00039 Effects on Cells
The following diagram outlines a general workflow for studying the effects of UAMC-00039 on a specific cellular pathway.
References
Validation & Comparative
A Comparative Guide to UAMC-00039 Dihydrochloride and Other Dipeptidyl Peptidase-II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UAMC-00039 dihydrochloride with other known Dipeptidyl Peptidase-II (DPP-II) inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their studies by providing objective performance data, detailed experimental methodologies, and a clear visualization of the relevant biological pathways.
Performance Comparison of DPP-II Inhibitors
UAMC-00039 dihydrochloride stands out as a highly potent and selective inhibitor of DPP-II. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values and selectivity profiles of UAMC-00039 and other notable DPP-II inhibitors.
| Inhibitor | DPP-II IC50 (nM) | DPP-IV IC50 (µM) | DPP-8 IC50 (µM) | DPP-9 IC50 (µM) | Selectivity (DPP-IV/DPP-II) |
| UAMC-00039 dihydrochloride | 0.48 [1] | 165 [1] | 142 | 78.6 | ~343,750 |
| Dab-Pip | 130 | >1000 | - | - | >7600[2] |
| allo-Isoleucyl isoindoline | - | >10 | 0.038 | 0.055 | - |
| 1G244 | - | >100 | 0.014 | 0.053 | >7,142,857 |
Note: A higher selectivity ratio indicates a greater specificity for DPP-II over DPP-IV.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for the key experiments are provided below.
DPP-II Inhibition Assay (Fluorogenic)
This protocol outlines a common method for determining the inhibitory activity of compounds against DPP-II using a fluorogenic substrate.
Materials:
-
Recombinant human DPP-II enzyme
-
DPP-II Assay Buffer (e.g., 25 mM MES, pH 6.0)
-
Fluorogenic substrate (e.g., Lys-Pro-AMC)
-
Test compounds (e.g., UAMC-00039 dihydrochloride) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the DPP-II Assay Buffer.
-
Reconstitute the recombinant human DPP-II enzyme in Assay Buffer to the desired concentration (e.g., 0.2 ng/µL).
-
Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM) and dilute to the working concentration (e.g., 200 µM) in Assay Buffer.
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the diluted DPP-II enzyme solution.
-
Add a corresponding volume of the test compound dilutions or vehicle control to the wells.
-
Include a substrate blank containing Assay Buffer in place of the enzyme.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at appropriate intervals.
-
-
Data Analysis:
-
Determine the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
UAMC-00039: A Potent and Selective Dipeptidyl Peptidase II Inhibitor in Comparative Analysis
In the landscape of protease research, particularly concerning dipeptidyl peptidases (DPPs), UAMC-00039 has emerged as a highly potent and selective inhibitor of dipeptidyl peptidase II (DPP-II). This comparison guide provides a detailed analysis of UAMC-00039 against other DPP inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their investigative pursuits.
Unveiling UAMC-00039: Potency and Selectivity
UAMC-00039 is a reversible and competitive inhibitor of DPP-II, demonstrating remarkable potency with an IC50 value of 0.48 nM.[1][2] Its high affinity for DPP-II is complemented by a significant selectivity over other members of the DPP family. Experimental data reveals a substantial difference in inhibitory concentration when tested against other dipeptidyl peptidases, underscoring its specificity.
Comparative Inhibitory Activity
To contextualize the performance of UAMC-00039, a comparison with other DPP inhibitors is essential. The following table summarizes the inhibitory concentrations (IC50) of UAMC-00039 against various DPPs, alongside data for other known DPP inhibitors.
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity vs DPP-IV | Reference Compound(s) for Comparison | Target Enzyme | IC50 (nM) |
| UAMC-00039 | DPP-II | 0.48 | >340,000-fold | Dab-Pip | DPP-II | 130 |
| UAMC-00039 | DPP-IV | 165,000 | - | Sitagliptin | DPP-IV | 19 |
| UAMC-00039 | DPP-8 | 142,000 | >295,000-fold | Saxagliptin | DPP-IV | 50 |
| UAMC-00039 | DPP-9 | 78,600 | >163,000-fold | Vildagliptin | DPP-IV | 62 |
Data compiled from multiple sources.[1][3]
The data clearly illustrates the superior potency and selectivity of UAMC-00039 for DPP-II when compared to its activity against other DPPs. Furthermore, its potency for DPP-II is significantly higher than that of another reported DPP-II inhibitor, Dab-Pip. In contrast, well-established DPP-IV inhibitors like Sitagliptin, Saxagliptin, and Vildagliptin exhibit high potency for their primary target but do not significantly inhibit DPP-II.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a critical experimental procedure for characterizing the potency of an inhibitor. The following is a generalized protocol based on standard enzymatic assays used for DPP inhibitors.
IC50 Determination of UAMC-00039 for DPP-II
Objective: To determine the concentration of UAMC-00039 required to inhibit 50% of DPP-II enzymatic activity.
Materials:
-
Purified recombinant human DPP-II enzyme
-
UAMC-00039 stock solution (in DMSO)
-
DPP-II fluorogenic substrate (e.g., Lys-Ala-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Enzyme Preparation: Dilute the purified DPP-II enzyme to a final concentration of 0.1-0.5 ng/µL in the assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of UAMC-00039 in the assay buffer. The concentration range should typically span from 1 pM to 1 µM.
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.
-
Add 25 µL of the diluted UAMC-00039 or vehicle control (assay buffer with DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the DPP-II fluorogenic substrate to each well.
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 2 minutes) for a total of 30-60 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
The Functional Role of Dipeptidyl Peptidase II
The precise signaling pathways involving DPP-II are still under active investigation. However, its primary function is understood to be the cleavage of N-terminal dipeptides from polypeptides, particularly those with proline or alanine in the penultimate position.[4] This enzymatic activity suggests a role in the degradation and regulation of various bioactive peptides.
Caption: Logical diagram of DPP-II's role in bioactive peptide degradation and its potential downstream cellular effects.
The diagram illustrates how DPP-II acts on bioactive peptides, leading to their inactivation. UAMC-00039 specifically blocks this process. The degradation of these peptides can, in turn, influence broader cellular processes such as differentiation and survival, although the exact mechanisms are still being elucidated.[4] The localized distribution of DPP-II in spinal cord neurons suggests a potential role in the metabolism of neuropeptides.[5]
Conclusion
UAMC-00039 stands out as a powerful research tool for investigating the physiological and pathological roles of dipeptidyl peptidase II. Its exceptional potency and selectivity, as highlighted in this guide, allow for precise inhibition of DPP-II with minimal off-target effects on other dipeptidyl peptidases. This specificity is crucial for delineating the distinct functions of DPP-II from those of the more extensively studied DPP-IV. The provided experimental framework offers a foundation for researchers to further explore the therapeutic potential of targeting DPP-II in various disease contexts.
References
UAMC-00039 Dihydrochloride: A Comparative Selectivity Analysis Against Dipeptidyl Peptidase-IV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of UAMC-00039 dihydrochloride against Dipeptidyl Peptidase-IV (DPP-IV) and other clinically relevant DPP-IV inhibitors. The data presented herein is intended to facilitate informed decisions in the selection of research tools and potential therapeutic agents targeting the dipeptidyl peptidase family.
Executive Summary
UAMC-00039 dihydrochloride is a potent and highly selective inhibitor of Dipeptidyl Peptidase-II (DPP-II). While its inhibitory activity against DPP-IV is minimal, a detailed examination of its selectivity profile in comparison to established DPP-IV inhibitors is crucial for researchers studying the specific roles of DPP family members. This guide presents quantitative data on the inhibitory potency and selectivity of UAMC-00039 and leading DPP-IV inhibitors, alongside detailed experimental protocols for assessing DPP-IV inhibition.
Comparative Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of UAMC-00039 dihydrochloride and several commercially available DPP-IV inhibitors against DPP-IV and other related dipeptidyl peptidases.
| Compound | DPP-IV IC50 | DPP-II IC50 | DPP-8 IC50 | DPP-9 IC50 | Selectivity for DPP-IV over DPP-8 | Selectivity for DPP-IV over DPP-9 |
| UAMC-00039 dihydrochloride | 165 µM[1][2][3] | 0.48 nM [1][2][3][4] | 142 µM[1][2][3] | 78.6 µM[1][2][3] | ~0.9 | ~2.1 |
| Sitagliptin | Low nM range | >10,000-fold selective | High µM range | High µM range | High | High |
| Vildagliptin | Low nM range | >200-fold selective | ~200-fold less potent than on DPP-IV | ~30-fold less potent than on DPP-IV | ~200 | ~30 |
| Saxagliptin | Low nM range | Highly selective | High µM range | High µM range | High | High |
| Linagliptin | Low nM range | Highly selective | High µM range | High µM range | High | High |
| Alogliptin | Low nM range | Highly selective | High µM range | High µM range | High | High |
Key Observations:
-
UAMC-00039 dihydrochloride demonstrates exceptional potency and selectivity for DPP-II, with an IC50 value in the sub-nanomolar range.[1][2][3][4]
-
Its inhibitory activity against DPP-IV, DPP-8, and DPP-9 is significantly weaker, with IC50 values in the micromolar range.[1][2][3] This makes it a highly selective tool for studying the function of DPP-II.
-
In contrast, established DPP-IV inhibitors such as Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin exhibit high potency for DPP-IV (low nanomolar IC50 values) and varying degrees of selectivity against other DPP family members, particularly DPP-8 and DPP-9.[5][6] Vildagliptin, for instance, is noted to be less selective against DPP-8 and DPP-9 compared to other gliptins.[5][6]
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative inhibition profile of UAMC-00039 and DPP-IV inhibitors.
Caption: General workflow for a fluorescence-based DPP-IV inhibition assay.
Experimental Protocols
The determination of DPP-IV inhibitory activity is commonly performed using a fluorescence-based assay. The following is a generalized protocol based on commercially available kits and published literature.
Objective: To determine the in vitro inhibitory activity of a test compound against DPP-IV.
Materials:
-
Recombinant Human DPP-IV
-
Fluorogenic Substrate (e.g., Gly-Pro-AMC)
-
DPP-IV Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Test Compound (e.g., UAMC-00039 dihydrochloride)
-
Positive Control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound and positive control in assay buffer to achieve a range of desired concentrations.
-
Dilute the recombinant DPP-IV enzyme to the working concentration in cold assay buffer.
-
Prepare the fluorogenic substrate solution in assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well black microplate, add the following:
-
Blank (No Enzyme): Assay Buffer + Substrate
-
Negative Control (100% Activity): Assay Buffer + DPP-IV Enzyme + Substrate
-
Positive Control: Assay Buffer + DPP-IV Enzyme + Positive Control Dilution + Substrate
-
Test Compound: Assay Buffer + DPP-IV Enzyme + Test Compound Dilution + Substrate
-
-
The reaction is typically initiated by the addition of the substrate.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Compound / Fluorescence of Negative Control)] x 100
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value using a suitable software.
-
Conclusion
UAMC-00039 dihydrochloride is a highly selective and potent inhibitor of DPP-II, with minimal activity against DPP-IV. This makes it an invaluable research tool for elucidating the specific biological functions of DPP-II. In contrast, established "gliptin" drugs are potent DPP-IV inhibitors with varying degrees of selectivity over other DPP family members. The provided experimental protocol offers a standardized method for researchers to assess and compare the inhibitory profiles of these and other compounds against DPP-IV. This comparative guide underscores the importance of understanding the complete selectivity profile of chemical probes and drug candidates to ensure accurate interpretation of experimental results and to anticipate potential off-target effects.
References
Comparative Efficacy of UAMC-00039 Dihydrochloride and Structurally Related Dipeptidyl Peptidase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of UAMC-00039 dihydrochloride with other notable dipeptidyl peptidase (DPP) inhibitors. The following sections detail the compounds' efficacy, selectivity, and the experimental protocols used for their evaluation.
UAMC-00039 dihydrochloride is a potent and highly selective inhibitor of dipeptidyl peptidase II (DPPII), also known as DPP2.[1] Its efficacy and selectivity distinguish it from other classes of DPP inhibitors, such as those targeting DPP-IV, DPP-8, and DPP-9. This guide will focus on comparing UAMC-00039 with another selective DPPII inhibitor, Dab-Pip, as well as representative inhibitors from the broader DPP family to highlight their distinct profiles.
Quantitative Efficacy and Selectivity
The inhibitory activity of UAMC-00039 and its counterparts is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. Selectivity is determined by comparing the IC50 of an inhibitor against its primary target versus other related enzymes.
| Compound | Primary Target | IC50 (nM) vs. Primary Target | IC50 (µM) vs. DPP-IV | IC50 (µM) vs. DPP-8 | IC50 (µM) vs. DPP-9 |
| UAMC-00039 dihydrochloride | DPPII | 0.48 | 165 | 142 | 78.6 |
| Dab-Pip | DPPII | 130 | >1000 | - | - |
| Sitagliptin | DPP-IV | 19 | - | >100 | >100 |
| Vildagliptin | DPP-IV | 62 | - | - | - |
| 1G244 | DPP-8/9 | - | >100 | 12 (DPP-8) | 84 (DPP-9) |
| DPP8/9-IN-1 | DPP-8/9 | - | - | 14 (DPP-8) | 298 (DPP-9) |
Table 1: Comparative in vitro efficacy and selectivity of various dipeptidyl peptidase inhibitors. A lower IC50 value indicates higher potency. Data for DPP-8 and DPP-9 inhibition by Sitagliptin and Vildagliptin are generally reported as being very low, hence the ">100 µM" designation, indicating poor inhibition.
Experimental Protocols
The determination of IC50 values for DPP inhibitors is crucial for evaluating their potency and selectivity. Below is a detailed, representative protocol for an in vitro DPPII inhibition assay.
In Vitro DPPII Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against dipeptidyl peptidase II (DPPII).
Materials:
-
Purified DPPII enzyme
-
DPPII substrate: Lys-Ala-p-nitroanilide (Lys-Ala-pNA) or Ala-Pro-p-nitroanilide (Ala-Pro-pNA)
-
Assay Buffer: 50 mM cacodylic acid/NaOH buffer, pH 5.5, containing 10 mM EDTA and 14 µg/ml aprotinin.[2]
-
Test compound (e.g., UAMC-00039 dihydrochloride) dissolved in an appropriate solvent (e.g., water or DMSO).
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer. The final concentrations should span a range that is expected to produce a full inhibition curve (e.g., from picomolar to micromolar concentrations).
-
Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add a fixed amount of purified DPPII enzyme to each well. Then, add the various concentrations of the test compound to the respective wells. A control well containing the enzyme but no inhibitor should also be prepared. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[2]
-
Substrate Addition and Reaction Initiation: Following the pre-incubation, add the DPPII substrate (e.g., Lys-Ala-pNA) to each well to initiate the enzymatic reaction. The final substrate concentration should be near its Michaelis-Menten constant (Km) for the enzyme.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405 nm at 37°C using a microplate reader. The absorbance is a result of the release of p-nitroaniline as the substrate is cleaved by DPPII. Readings are typically taken at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities to the control (enzyme without inhibitor) to determine the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Molecular Pathways and Experimental Processes
To better understand the context of UAMC-00039's function and evaluation, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the logical considerations for selecting a DPP inhibitor.
References
- 1. Dipeptidyl peptidase II and leukocyte cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
Validating DPP-II Inhibition: A Comparative Guide to UAMC-00039 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UAMC-00039 dihydrochloride, a potent and selective Dipeptidyl Peptidase-II (DPP-II) inhibitor, with other alternatives. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and workflows to aid in the research and development of novel therapeutics targeting DPP-II.
Introduction to DPP-II and Its Inhibition
Dipeptidyl Peptidase-II (DPP-II, EC 3.4.14.2) is a serine protease that cleaves N-terminal dipeptides from oligopeptides, showing a preference for proline or alanine at the penultimate position.[1][2] While its precise physiological roles are still under investigation, DPP-II has been implicated in various biological processes, including the degradation of collagen fragments, myofibrillar proteins, and neuropeptides.[1][3] Notably, DPP-II is considered essential for maintaining cell quiescence, and its inhibition can induce apoptosis through pathways involving c-Myc and p53.[4] This makes DPP-II a potential therapeutic target for various diseases.
UAMC-00039 dihydrochloride has emerged as a highly potent, reversible, and competitive inhibitor of DPP-II, demonstrating significant value as a research tool for elucidating the physiological functions of this enzyme.[2]
Comparative Analysis of DPP-II Inhibitors
The validation of a novel DPP-II inhibitor requires rigorous comparison against established compounds. This section compares the in vitro potency and selectivity of UAMC-00039 dihydrochloride with another known DPP-II inhibitor, Dab-Pip.
| Inhibitor | Target | IC50 | Selectivity vs. DPP-IV | Reference |
| UAMC-00039 dihydrochloride | DPP-II | 0.48 nM | >340,000-fold | Not specified |
| Dab-Pip | DPP-II | 0.13 µM | 7,600-fold | Not specified |
Table 1: In vitro potency and selectivity of selected DPP-II inhibitors. IC50 values represent the half-maximal inhibitory concentration.
Experimental Protocols for DPP-II Inhibition Validation
Accurate and reproducible experimental design is critical for validating the activity of DPP-II inhibitors. Below are detailed protocols for key in vitro assays.
Biochemical Assay for DPP-II Activity and Inhibition
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of DPP-II and the potency of inhibitors.
Materials:
-
Purified recombinant human DPP-II
-
DPP-II substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA)
-
Assay Buffer: 50 mM MES, pH 5.5
-
Test inhibitor (e.g., UAMC-00039 dihydrochloride) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the DPP-II substrate (Gly-Pro-pNA) in the Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in the Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
To each well of the 96-well plate, add:
-
Assay Buffer
-
Test inhibitor solution (or solvent control)
-
Purified DPP-II enzyme solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the DPP-II substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 405 nm at 37°C for a set period (e.g., 30 minutes) using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for DPP-II Inhibition
This protocol outlines a method to assess the ability of an inhibitor to penetrate cells and inhibit intracellular DPP-II activity.
Materials:
-
Human cell line expressing DPP-II (e.g., U937 monocytic cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor (e.g., UAMC-00039 dihydrochloride)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
DPP-II activity assay reagents (as described in the biochemical assay)
-
Protein quantification assay kit (e.g., BCA assay)
Procedure:
-
Seed the cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of the test inhibitor (and a vehicle control) for a specified duration (e.g., 1-24 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using the Lysis Buffer and collect the cell lysates.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Measure the DPP-II activity in each lysate using the biochemical assay protocol described above, normalizing the activity to the total protein concentration.
-
Calculate the percentage of intracellular DPP-II inhibition for each inhibitor concentration compared to the vehicle-treated control.
Visualizing Key Processes
Diagrams are essential for understanding complex biological pathways and experimental procedures. The following visualizations were created using the DOT language.
Caption: Workflow for a biochemical DPP-II inhibition assay.
Caption: Proposed role of DPP-II in maintaining cell quiescence.
Conclusion
UAMC-00039 dihydrochloride is a valuable tool for studying the biological functions of DPP-II due to its high potency and selectivity. The experimental protocols provided in this guide offer a robust framework for validating novel DPP-II inhibitors. Further research into the specific substrates and signaling pathways of DPP-II will be crucial for the development of targeted therapies.
References
- 1. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase II and leukocyte cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptidyl peptidase 2 is an essential survival factor in the regulation of cell quiescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Selectivity of UAMC-00039 Against a Panel of Proteases
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of UAMC-00039, a potent and selective inhibitor of Dipeptidyl Peptidase II (DPPII), also known as Quiescent Cell Proline Dipeptidase (QPP) or DPP7. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of UAMC-00039's performance and its suitability for various research applications.
Executive Summary
UAMC-00039 is a highly potent inhibitor of Dipeptidyl Peptidase II (DPPII) with an IC50 value in the nanomolar range.[1] To ascertain its selectivity, UAMC-00039 was screened against other members of the dipeptidyl peptidase family, including Dipeptidyl Peptidase IV (DPP-IV), Dipeptidyl Peptidase 8 (DPP-8), and Dipeptidyl Peptidase 9 (DPP-9). The results demonstrate a remarkable selectivity of UAMC-00039 for DPPII, with significantly higher IC50 values observed for the other tested proteases.
Data Presentation: Cross-reactivity Profile of UAMC-00039
The inhibitory activity of UAMC-00039 against a panel of dipeptidyl peptidases is summarized in the table below. The data clearly illustrates the high selectivity of UAMC-00039 for DPPII.
| Protease | UAMC-00039 IC50 | UAMC-00039 Ki |
| Dipeptidyl Peptidase II (DPPII) | 0.48 nM[1] | 0.082 nM[1] |
| Dipeptidyl Peptidase IV (DPP-IV) | 165 µM[1] | Not Reported |
| Dipeptidyl Peptidase 8 (DPP-8) | 142 µM | Not Reported |
| Dipeptidyl Peptidase 9 (DPP-9) | 78.6 µM | Not Reported |
Experimental Protocols
The following section details the methodologies employed for the determination of the half-maximal inhibitory concentration (IC50) of UAMC-00039 against DPPII. While specific protocols for the cross-reactivity screening against DPP-IV, DPP-8, and DPP-9 are not detailed in the available literature, a similar approach utilizing specific substrates and optimized pH conditions for each enzyme is presumed.
DPPII Inhibition Assay Protocol
This protocol is based on the established methods for determining DPPII enzymatic activity and inhibition.[2]
Materials:
-
Purified human Dipeptidyl Peptidase II (DPPII)
-
UAMC-00039
-
Chromogenic substrate: Lys-Ala-p-nitroanilide (Lys-Ala-pNA) or Ala-Pro-p-nitroanilide (Ala-Pro-pNA)
-
Assay Buffer: 0.05 M cacodylic acid/NaOH buffer, pH 5.5
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of purified human DPPII in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of UAMC-00039 in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the DPPII enzyme solution to wells containing the different concentrations of UAMC-00039. Incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate (e.g., Lys-Ala-pNA) to each well. The final substrate concentration should be near its Km value for DPPII.
-
Kinetic Measurement: Immediately measure the release of p-nitroaniline by monitoring the increase in absorbance at 405 nm over time at 37°C.
-
Data Analysis: Determine the initial reaction velocities from the linear portion of the absorbance curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response model to calculate the IC50 value.
Visualizations
Experimental Workflow for Protease Inhibitor Selectivity Screening
The following diagram illustrates a general workflow for assessing the selectivity of a protease inhibitor against a panel of proteases.
Caption: Workflow for determining protease inhibitor selectivity.
Functional Role of Dipeptidyl Peptidase II (DPPII)
As a detailed signaling pathway for DPPII is not well-established, the following diagram illustrates its known enzymatic functions and cellular localization. DPPII is known to be involved in the degradation of various peptide hormones and neuropeptides.[3]
Caption: Functional overview of DPPII's enzymatic activity.
References
- 1. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
In Vivo Efficacy of Dipeptidyl Peptidase II (DPP-II) Inhibitors: A Comparative Guide
A Note to Researchers: Publicly available literature with direct comparative in vivo efficacy studies between specific Dipeptidyl Peptidase II (DPP-II) inhibitors is exceptionally scarce. The majority of research in the dipeptidyl peptidase field has concentrated on DPP-IV inhibitors for metabolic diseases. This guide, therefore, presents available in vivo data for a notable dipeptidyl peptidase inhibitor, PT-100 (Talabostat), which has demonstrated activity that may involve DPP-II, among other peptidases. The information is presented to serve as a reference point until direct comparative studies become available.
Overview of PT-100 (Talabostat)
PT-100 (Val-boroPro) is a non-selective dipeptidyl peptidase inhibitor with a broad spectrum of activity, including against DPP-IV, Fibroblast Activation Protein (FAP), DPP8, DPP9, and DPP-II.[1] Its primary therapeutic potential has been investigated in the context of oncology, where it is believed to exert its anti-tumor effects through immunomodulation rather than direct cytotoxicity to cancer cells.[2][3]
In Vivo Efficacy Data
The in vivo anti-tumor efficacy of PT-100 has been evaluated in various syngeneic and xenograft mouse models. The primary endpoints in these studies were typically tumor growth inhibition, regression, and rejection.
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Findings | Reference |
| PT-100 | Syngeneic Mice | Fibrosarcoma (WEHI 164), Lymphoma (EL4, A20/2J), Melanoma (B16-F10), Mastocytoma | Oral administration | Slowed tumor growth; Caused regression and rejection of fibrosarcoma and lymphoma tumors.[2][3] | [2][3] |
| PT-100 | Immunodeficient Mice | Fibrosarcoma (WEHI 164), Lymphoma (A20/2J) | Not specified | Significant, although reduced, inhibition of tumor growth, suggesting a role for innate immunity.[2] | [2] |
| PT-100 | Xenograft Models (with Rituximab) | Human CD20+ B-cell Lymphoma | Not specified | Augmented the anti-tumor activity of rituximab.[2] | [2] |
| PT-100 | Xenograft Models (with Trastuzumab) | HER-2+ Colon Carcinoma | Not specified | Augmented the anti-tumor activity of trastuzumab.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on the available literature for the anti-tumor studies of PT-100.
Syngeneic Tumor Model Protocol
-
Animal Models: Immunocompetent mice (e.g., BALB/c or C57BL/6, depending on the tumor cell line origin) are used.
-
Tumor Cell Inoculation: A specified number of tumor cells (e.g., WEHI 164 fibrosarcoma, EL4 lymphoma) are injected subcutaneously into the flank of the mice.
-
Treatment:
-
PT-100 is administered orally.
-
A control group receives a vehicle (e.g., saline).
-
Treatment is initiated when tumors reach a palpable size.
-
-
Efficacy Assessment:
-
Tumor dimensions are measured at regular intervals with calipers.
-
Tumor volume is calculated using a standard formula (e.g., 0.5 x length x width²).
-
Animal survival is monitored.
-
-
Mechanism of Action Studies (Optional):
-
At the end of the study, tumors and spleens may be harvested for immunological analysis (e.g., flow cytometry for immune cell infiltration, qPCR for cytokine and chemokine expression).
-
Immunodeficient Mouse Model Protocol
-
Animal Models: Mice with compromised immune systems (e.g., SCID or Rag-/- mice) are used to assess the role of the innate immune system.
-
Tumor Cell Inoculation: As described for syngeneic models. Human tumor cell lines can also be used in these models (xenografts).
-
Treatment: PT-100 is administered as in the syngeneic models.
-
Efficacy Assessment: Tumor growth is monitored as the primary endpoint.
Visualizing the Mechanism of Action
The proposed mechanism of action for PT-100's anti-tumor effect involves the modulation of the tumor microenvironment through the induction of cytokines and chemokines, leading to the recruitment and activation of immune effector cells.
Caption: Proposed mechanism of PT-100 anti-tumor activity.
Conclusion
While the data on specific DPP-II inhibitors remains limited, the research on broader dipeptidyl peptidase inhibitors like PT-100 provides a foundation for understanding the potential therapeutic applications of targeting these enzymes in vivo. The anti-tumor effects of PT-100 appear to be mediated through a complex interplay of immune activation. Further research is critically needed to elucidate the specific role of DPP-II in these processes and to develop and compare selective DPP-II inhibitors to better understand their therapeutic potential.
References
A Comparative Guide to Alternative Dipeptidyl Peptidase II Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of alternative inhibitors for dipeptidyl peptidase II (DPP-II), a serine protease implicated in various physiological processes, including immune regulation and inflammation.[1] This document is intended for researchers, scientists, and drug development professionals seeking to explore therapeutic agents targeting this enzyme. The guide offers a detailed overview of inhibitor performance, experimental protocols, and the underlying biological pathways.
Performance Comparison of DPP-II Inhibitors
The landscape of dipeptidyl peptidase II inhibitors is expanding, with several compounds demonstrating high potency and selectivity. This section provides a comparative analysis of key inhibitors, with a focus on their inhibitory concentration (IC50) against DPP-II and their selectivity over the closely related dipeptidyl peptidase IV (DPP-IV). The data presented below has been compiled from various scientific publications and databases.
| Inhibitor | DPP-II IC50 | DPP-IV IC50 | Selectivity (DPP-IV/DPP-II) | Class | Reference |
| Dab-Pip | 0.13 µM | >1000 µM | ~7600-fold | Dipeptide analogue | [2] |
| UAMC00039 | 0.48 nM | 165 µM | >340,000-fold | Small molecule | [3] |
| Sitagliptin | 100,000 nM | 18 nM | 0.00018-fold | DPP-IV inhibitor | [4] |
| Vildagliptin | 100,000 nM | ~50 nM | 0.0005-fold | DPP-IV inhibitor | [4] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A higher selectivity ratio indicates a greater preference for inhibiting DPP-II over DPP-IV.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of inhibitor characterization. Below are detailed methodologies for key experiments cited in this guide.
Dipeptidyl Peptidase II Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against DPP-II.
Materials:
-
Recombinant human DPP-II enzyme
-
DPP-II Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (GP-AMC)
-
Test inhibitors
-
Positive control inhibitor (e.g., UAMC00039)
-
Negative control (vehicle, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the DPP-II Assay Buffer.
-
Reconstitute the recombinant human DPP-II enzyme in Assay Buffer to the desired concentration.
-
Prepare a stock solution of the GP-AMC substrate in DMSO and then dilute to the final working concentration in Assay Buffer.
-
Prepare serial dilutions of the test inhibitors and the positive control in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add the desired volume of the diluted test compounds.
-
Positive Control Wells: Add the desired volume of the diluted positive control inhibitor.
-
Negative (Vehicle) Control Wells: Add the corresponding volume of the vehicle solution.
-
Blank (No Enzyme) Wells: Add assay buffer instead of the enzyme solution.
-
Add the diluted DPP-II enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the GP-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at appropriate intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Determine the percent inhibition for each concentration of the test compounds and positive controls relative to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizing Biological and Experimental Frameworks
To facilitate a deeper understanding, the following diagrams illustrate the signaling pathway of DPP-II and a typical experimental workflow for inhibitor screening.
Caption: Simplified signaling pathway of Dipeptidyl Peptidase II (DPP-II) in inflammation.
Caption: General experimental workflow for the screening and validation of DPP-II inhibitors.
References
- 1. What are DPP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dipeptidyl peptidase II and leukocyte cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of UAMC00039 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
I. Waste Identification and Categorization
The first and most crucial step in any chemical disposal procedure is the accurate identification and categorization of the waste. This ensures that the waste stream is handled appropriately to minimize risks to personnel and the environment.
Step 1: Characterize the Waste
-
Unused or Expired Product: Pure, unused UAMC00039 dihydrochloride should be treated as a raw chemical waste.[1]
-
Contaminated Materials: This includes items such as personal protective equipment (PPE), weigh boats, pipette tips, and empty containers that have come into direct contact with the chemical.
-
Solutions: Aqueous or solvent-based solutions containing this compound. Note the solvent used, as this will significantly impact the disposal route.
Step 2: Segregate the Waste Proper segregation at the point of generation is essential to prevent dangerous chemical reactions and to ensure compliant disposal.[2]
-
Solid Waste: Place contaminated items like gloves, paper towels, and empty vials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.
II. Chemical Waste Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid or liquid) and concentration.
For Solid Waste (Unused Chemical and Contaminated Materials):
Step 1: Packaging
-
Ensure the primary container holding the unused this compound is securely sealed.
-
Place the sealed container and any contaminated solid materials into a larger, durable, and leak-proof waste container.
Step 2: Labeling
-
Clearly label the outer container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
Step 3: Storage
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3]
Step 4: Disposal
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
For Liquid Waste (Solutions):
Sink Disposal is NOT Recommended While some dilute, non-hazardous aqueous solutions can be disposed of down the drain, this is generally not recommended for research chemicals where the full environmental impact may not be known.[4] Raw, unused, or concentrated chemicals must never be discharged to the sanitary sewer.[1]
Step 1: Collection
-
Collect all aqueous and solvent-based solutions of this compound in a designated, properly labeled, and sealed waste container.
-
The container material must be compatible with the solvent used.
Step 2: Labeling
-
Label the container with "Hazardous Waste," the full chemical name, the solvent(s) used, and the estimated concentration of this compound.
Step 3: Storage
-
Store the liquid waste container in a secondary containment tray to prevent spills.[3]
-
Ensure the storage area is well-ventilated, particularly if volatile organic solvents are present.
Step 4: Disposal
-
Contact your institution's EHS office for collection and disposal. They will ensure the waste is handled in accordance with local and national regulations.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
Step 2: Don Appropriate PPE
-
At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.
Step 3: Contain and Clean the Spill
-
For solid spills: Carefully sweep or vacuum the material into a designated waste container. Avoid generating dust.
-
For liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
Step 4: Decontaminate the Area
-
Clean the spill area with an appropriate solvent or detergent and water.
Step 5: Dispose of Cleanup Materials
-
All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
IV. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for laboratory chemical waste.
| Waste Type | Disposal Method | Key Considerations |
| Unused/Expired Solid | Hazardous Waste Contractor | Do not dispose of in regular trash. |
| Contaminated Labware | Hazardous Waste Contractor | Segregate from non-hazardous waste. |
| Aqueous Solutions | Hazardous Waste Contractor | Do not dispose of down the sink. |
| Organic Solvent Solutions | Hazardous Waste Contractor | Do not dispose of down the sink; segregate by solvent type. |
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. acs.org [acs.org]
Essential Safety and Handling Protocols for UAMC00039 Dihydrochloride
For researchers, scientists, and drug development professionals handling UAMC00039 dihydrochloride, a potent dipeptidyl peptidase II (DPP-II) inhibitor, stringent adherence to safety protocols is paramount to ensure personal safety and maintain a secure laboratory environment. While some safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), other sources provide precautionary statements indicating potential risks. Given its potent biological activity, it is prudent to handle this compound with a comprehensive personal protective equipment (PPE) strategy.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure through inhalation, dermal contact, or eye contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes and airborne particles. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Recommended when handling the powder form or when there is a risk of aerosol generation. A NIOSH-approved N95 or higher-rated respirator is advised. | To prevent inhalation of the compound. |
Operational and Disposal Plan
A clear, step-by-step plan for the handling and disposal of this compound and associated waste is critical for laboratory safety.
Handling Protocol:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The designated handling area, preferably a chemical fume hood, should be clean and uncluttered.
-
Weighing and Aliquoting: Conduct all weighing and preparation of solutions within a certified chemical fume hood to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to prevent the generation of dust.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Spill Management: In the event of a spill, isolate the area. For solid spills, gently cover with a damp paper towel to avoid raising dust, then wipe clean. For liquid spills, absorb with an inert material. All contaminated materials should be placed in a sealed container for proper disposal.
Disposal Plan:
All waste materials contaminated with this compound, including used PPE, disposable labware, and spill cleanup materials, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
